2-Amino-3,5-dibromo-6-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,5-dibromo-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWCACOUGDPIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371007 | |
| Record name | 2-amino-3,5-dibromo-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-10-1 | |
| Record name | 2-Amino-3,5-dibromo-6-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-3,5-dibromo-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3,5-dibromo-6-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Amino-3,5-dibromo-6-fluorobenzoic acid, identified by its CAS number 175135-10-1 , is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in the synthesis of novel pharmaceutical agents and other complex organic molecules.[1][2][][4][5] Its unique structure, featuring an aminobenzoic acid core strategically substituted with two bromine atoms and a fluorine atom, offers a confluence of reactive sites and modulating electronic properties. This guide provides an in-depth exploration of its synthesis, key physicochemical properties, and its burgeoning role in the landscape of modern drug discovery. The strategic incorporation of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[6]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is paramount for its effective utilization in synthetic chemistry and drug design. The presence of both acidic (carboxylic acid) and basic (amino) functional groups, in conjunction with the lipophilic character imparted by the bromine atoms, results in a molecule with unique solubility and reactivity profiles.
Table 1: Physicochemical Properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
| Property | Value | Source |
| CAS Number | 175135-10-1 | [2] |
| Molecular Formula | C₇H₄Br₂FNO₂ | [2] |
| Molecular Weight | 312.93 g/mol | [2] |
| Predicted XlogP | 2.8 | [7] |
| Predicted Hydrogen Bond Donor Count | 2 | [7] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [7] |
Strategic Synthesis: A Plausible Pathway via Electrophilic Bromination
A logical and efficient synthetic route to 2-Amino-3,5-dibromo-6-fluorobenzoic acid involves the direct electrophilic bromination of the readily available starting material, 2-amino-6-fluorobenzoic acid. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The carboxylic acid group is a deactivating meta-director. In this case, the powerful activating effect of the amino group will direct the incoming bromine electrophiles to the positions ortho and para to it.
Caption: Plausible synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the bromination of activated aromatic rings using N-bromosuccinimide (NBS), a reliable and easy-to-handle brominating agent.[4][16][17][18]
Materials:
-
2-Amino-6-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1 equivalent of 2-amino-6-fluorobenzoic acid in a suitable solvent such as DMF or acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add 2.2 equivalents of N-bromosuccinimide portion-wise at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation and Characterization: The crude product can be further purified by recrystallization or column chromatography to afford pure 2-Amino-3,5-dibromo-6-fluorobenzoic acid. The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ease of handling and selectivity compared to liquid bromine.[4]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the electrophilic aromatic substitution.
-
Aqueous Work-up: The aqueous work-up is essential to remove the succinimide byproduct and any unreacted NBS. The bicarbonate wash neutralizes any acidic byproducts.
Applications in Drug Discovery and Organic Synthesis
Halogenated anthranilic acid derivatives are a privileged scaffold in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[19][20] The specific substitution pattern of 2-Amino-3,5-dibromo-6-fluorobenzoic acid makes it a valuable precursor for creating novel compounds with potential therapeutic applications.
Caption: Potential applications stemming from key reactions.
The amino and carboxylic acid functionalities can be readily transformed into a variety of other functional groups or used to construct heterocyclic ring systems such as quinazolinones, which are known to exhibit a broad spectrum of biological activities including anticancer and antimicrobial properties. Furthermore, the bromine atoms serve as versatile handles for cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the target molecule. The fluorine atom can enhance binding interactions with target proteins and improve metabolic stability, making this building block particularly attractive for the development of new therapeutics.[21]
Safety and Handling
As with all chemical reagents, 2-Amino-3,5-dibromo-6-fluorobenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of functional groups and halogen substituents provides a powerful platform for the creation of novel and complex molecules with a wide range of potential therapeutic applications. The synthetic protocol outlined in this guide offers a practical and efficient route to this important intermediate, empowering researchers to explore its full potential in their scientific endeavors.
References
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PubChem. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. PubChem CID: 69069. Available from: [Link].
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link].
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Oakwood Chemical. 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Available from: [Link].
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PubChemLite. 2-amino-3,5-dibromo-6-fluorobenzoic acid. Available from: [Link].
- Yıldırım, H., et al. (2015). Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 50-60.
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Wikipedia. N-Bromosuccinimide. Available from: [Link].
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link].
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PubChem. 2-Amino-3,5-dibromobenzoic acid. PubChem CID: 219491. Available from: [Link].
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NIST WebBook. Benzoic acid, 2-amino-. Available from: [Link].
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NIST WebBook. 2-Amino-5-bromobenzoic acid. Available from: [Link].
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PubChemLite. 2-amino-3-bromo-6-fluorobenzoic acid. Available from: [Link].
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ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Available from: [Link].
- O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
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Organic & Biomolecular Chemistry (RSC Publishing). N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines. Available from: [Link].
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MDPI. Unsymmetrically Substituted Dibenzo[b,f][7][11]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Available from: [Link].
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SpectraBase. 2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum. Available from: [Link].
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MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link].
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2-Amino-3,5-dibromo-6-fluorobenzoic acid molecular weight
An In-Depth Technical Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
Abstract and Strategic Importance
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a highly functionalized aromatic carboxylic acid, belonging to the class of halogenated anthranilic acids. Its strategic importance in the fields of medicinal chemistry and advanced materials science cannot be overstated. The precise arrangement of amino, carboxyl, and multiple halogen (bromine and fluorine) substituents on the benzene ring creates a molecule with unique electronic properties and a versatile set of reactive handles. This guide provides a comprehensive technical overview of its core physicochemical properties, with a foundational focus on its molecular weight, and extends to its structural characteristics, a plausible synthetic route, and its potential applications for researchers and drug development professionals.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in any research or development context. This section delineates the key identifiers and physical characteristics of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Chemical Identity
The compound is uniquely identified by a combination of its name, formula, and registry number. These identifiers are crucial for accurate documentation, procurement, and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-3,5-dibromo-6-fluorobenzoic acid | N/A |
| CAS Number | 175135-10-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄Br₂FNO₂ | [1][2] |
| MDL Number | MFCD00042156 | [1][2] |
Molecular Weight: A Foundational Calculation
The molecular weight is a critical parameter, influencing everything from reaction stoichiometry to analytical characterization. The accepted molecular weight of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is 312.93 g/mol .[1]
This value is derived from the sum of the atomic weights of its constituent atoms as defined by its molecular formula: C₇H₄Br₂FNO₂. The causality of this calculation is broken down below, using the most common isotopic masses.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Bromine | Br | 2 | 79.904 | 159.808 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | Molecular Weight | 312.920 |
Note: The slight difference between the calculated value and the commonly cited value (312.93) is due to rounding and the use of averaged isotopic masses.
Structural Elucidation
The compound's chemical behavior is a direct consequence of its structure. The arrangement of functional groups dictates its reactivity, polarity, and potential for intermolecular interactions.
Caption: Molecular structure of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Illustrative Synthesis Pathway and Protocol
While specific industrial syntheses may be proprietary, a chemically sound and illustrative pathway can be proposed based on established organic reactions for analogous compounds. A plausible approach involves the regioselective dibromination of a fluorinated anthranilic acid precursor. This demonstrates the application of fundamental electrophilic aromatic substitution principles.
Synthetic Workflow Overview
The proposed synthesis begins with 2-Amino-6-fluorobenzoic acid, a commercially available starting material. The electron-donating amino group is a powerful activating group and ortho-, para-director. However, the sterically hindered position 2 is already occupied by the amino group, and position 6 by fluorine. Therefore, electrophilic substitution is directed to positions 3 and 5. N-Bromosuccinimide (NBS) is a suitable and commonly used reagent for the bromination of activated aromatic rings.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is an illustrative example. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol).
-
Add N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
-
Reagent Addition:
-
Dissolve N-Bromosuccinimide (NBS, 25.2 g, 141.8 mmol, 2.2 equivalents) in DMF (50 mL).
-
Add the NBS solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of over-brominated or side products.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Let the reaction slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (500 mL).
-
A precipitate will form. Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove residual DMF and unreacted NBS.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
-
Dry the purified product under vacuum at 40 °C to a constant weight.
-
Applications in Research and Drug Development
Halogenated anthranilic acids are valuable building blocks, and the specific combination of substituents in 2-Amino-3,5-dibromo-6-fluorobenzoic acid makes it particularly useful:
-
Pharmaceutical Scaffolding: Anthranilic acid derivatives are precursors to a wide range of heterocyclic compounds, such as quinolines, quinazolines, and acridones, which are privileged structures in medicinal chemistry.[6]
-
Synthetic Handles:
-
The carboxylic acid group allows for the formation of amides, esters, or can be a directing group in further reactions.
-
The amino group is a key nucleophile for building larger structures and is essential for forming heterocyclic rings.
-
The bromine atoms are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon-based fragments.
-
The fluorine atom is a common bioisostere for hydrogen in drug design. It can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a lead molecule.
-
Safety, Handling, and Storage
As a laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general guidelines based on analogous halogenated aromatic acids apply.
-
General Hazards: Compounds of this class are often classified as irritants. May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]
-
Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Commercial suppliers recommend storage at 2-8°C, sealed in a dry environment.[2]
-
Conclusion
2-Amino-3,5-dibromo-6-fluorobenzoic acid is more than a simple chemical with a molecular weight of 312.93 g/mol . It is a purpose-built tool for chemical innovation. Its dense functionalization provides a pre-packaged solution for synthetic chemists aiming to construct complex molecular architectures. A firm grasp of its fundamental properties, from its precise mass to its structural nuances and reactivity, empowers researchers in drug discovery and materials science to leverage its full potential in creating next-generation molecules.
References
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2-Amino-3,5-dibromo-6-fluorobenzoic acid. Oakwood Chemical. [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
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2-Amino-6-bromo-3-fluorobenzoic acid | 1153974-98-1. J&K Scientific. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
Introduction
2-Amino-3,5-dibromo-6-fluorobenzoic acid, a halogenated anthranilic acid derivative, is a compound of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its multifaceted structure, featuring amino, carboxylic acid, and multiple halogen substituents, imparts a unique combination of chemical reactivity and physical characteristics. This guide provides a comprehensive examination of the core physical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, offering both established data and standardized protocols for its empirical determination. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound.
Chemical Identity and Molecular Structure
A thorough understanding of a compound's physical properties begins with a precise definition of its chemical identity.
-
Chemical Name: 2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
CAS Number: 175135-10-1[1]
-
Molecular Formula: C₇H₄Br₂FNO₂[1]
-
Molecular Weight: 312.93 g/mol [2]
The structural arrangement of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, with its ortho-amino benzoic acid core and heavy halogen atoms, is the primary determinant of its physical behavior, influencing properties such as melting point, solubility, and crystalline structure.
Core Physical Properties
The physical properties of a compound are critical parameters that dictate its behavior in various experimental and formulation settings. The following table summarizes the known and predicted physical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
| Property | Value | Source |
| Appearance | Pale-yellow to yellow to brown powder or crystals | |
| Melting Point | 235-238 °C | [2] |
| Boiling Point | 355.9 ± 42.0 °C (Predicted) | [3] |
| Density | 2.222 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.23 ± 0.10 (Predicted) | [3] |
It is imperative to note that the boiling point, density, and pKa values are predicted and should be confirmed experimentally for applications requiring a high degree of precision.
Experimental Determination of Physical Properties
To ensure the accuracy and reliability of experimental data, standardized protocols for the determination of key physical properties are essential. The following sections detail the methodologies for measuring the melting point, solubility, and pKa of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, along with procedures for obtaining its spectral data.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered 2-Amino-3,5-dibromo-6-fluorobenzoic acid is introduced into a capillary tube, which is sealed at one end.[4][5] The sample is packed to a height of 1-2 mm by gently tapping the tube.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, and heated slowly.[4]
-
Observation: The temperature at which the solid first begins to melt (the onset of liquefaction) and the temperature at which the last crystal disappears are recorded.[6] This range constitutes the melting point.
-
Heating Rate: For an initial determination, a rapid heating rate can be used to establish an approximate melting point. For a precise measurement, the heating rate should be slow, around 2°C per minute, near the expected melting point.
Solubility Profile
Protocol: Shake-Flask Method for Solubility Determination
-
System Preparation: An excess amount of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is added to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[8]
-
Equilibration: The vials are sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached.[7] This can take several hours to days, and equilibrium is confirmed when the concentration of the solute in the solution remains constant over successive time points.[7]
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[7][8]
-
Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8][9]
Acid Dissociation Constant (pKa) Determination
The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic compounds.[10][11]
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: A solution of 2-Amino-3,5-dibromo-6-fluorobenzoic acid of known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent like methanol-water to ensure solubility.[11] An inert electrolyte, such as 0.15 M potassium chloride, is added to maintain a constant ionic strength.[2][11]
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), which is added in small, precise increments.[2][11] The pH of the solution is monitored continuously using a calibrated pH electrode.[2]
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[2]
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound. While specific spectra for 2-Amino-3,5-dibromo-6-fluorobenzoic acid are not publicly available, the following are standard protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol: ¹H and ¹³C NMR Sample Preparation
-
Sample Dissolution: For a ¹H NMR spectrum, 5-25 mg of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[12][13][14] For a ¹³C NMR spectrum, a higher concentration (50-100 mg) may be required.[13]
-
Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).[15]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. The resulting chemical shifts, integration values, and coupling patterns provide detailed structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol: KBr Pellet Method for Solid-State IR Spectroscopy
-
Sample Preparation: Approximately 1-2 mg of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[16]
-
Pellet Formation: The mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[16][17]
-
Spectral Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups in the molecule.
Interrelation of Physical Properties
The physical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid are intrinsically linked. The following diagram illustrates the conceptual relationship between the molecular structure and its key physical characteristics.
Caption: Relationship between molecular structure and physical properties.
Conclusion
This technical guide has provided a detailed overview of the physical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. While some key experimental data, particularly regarding solubility and spectral characteristics, remains to be fully elucidated in publicly accessible literature, the provided protocols offer a robust framework for their determination. A comprehensive understanding of these physical properties is fundamental for the rational design of experiments and the successful application of this compound in research and development.
References
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]
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Small molecule NMR sample preparation. (2023, August 29). Emory University. [Link]
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2-Amino-3,5-dibromo-6-fluorobenzoic acid - Oakwood Chemical. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
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IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. [Link]
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Melting point determination. University of Calgary. [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]
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experiment (1) determination of melting points. (2021, September 19). [Link]
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Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]
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Sample Preparation - Max T. Rogers NMR - Michigan State University. [Link]
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Determination of Melting Point. Clarion University. [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
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Solubility & Method for determination of solubility | PPTX - Slideshare. [Link]
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What sample is needed for FTIR? - Rocky Mountain Labs. (2023, October 23). [Link]
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NMR Sample Preparation. University of Missouri–St. Louis. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]
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Experiment 1 - Melting Points. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. [Link]
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Annex 4 - World Health Organization (WHO). [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]
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Acid Dissociation Constant by Potentiometric Titration - Mettler Toledo. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
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Supplementary Information - The Royal Society of Chemistry. [Link]
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Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem. [Link]
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Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]
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2-Amino-3,5-dibromo-6-fluorobenzoic acid - Oakwood Chemical. [Link]
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2-amino-3,5-dibromo-6-fluorobenzoic acid - PubChemLite. [Link]
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2-amino-5-bromo-3-fluorobenzoic acid,CAS No.874784-14-2. [Link]
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Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]
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3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem. [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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1153974-98-1| Chemical Name : 2-Amino-6-bromo-3-fluoro-benzoic Acid | Pharmaffiliates. [Link]
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3-Fluorobenzoic acid - Wikipedia. [Link]
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Navigating the Safe Handling of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dibromo-6-fluorobenzoic acid, a halogenated anthranilic acid derivative, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern offers multiple reaction sites for molecular elaboration. However, the presence of bromine and fluorine atoms, coupled with the carboxylic acid and amine functionalities, necessitates a thorough understanding of its chemical reactivity and potential hazards. This guide provides a comprehensive overview of the safety data for 2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS No. 175135-10-1), offering practical insights and protocols to ensure its safe handling and use in a laboratory setting.
Hazard Identification and GHS Classification
Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. 2-Amino-3,5-dibromo-6-fluorobenzoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling.
GHS Pictogram:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications indicate that the primary routes of hazardous exposure are ingestion, skin contact, eye contact, and inhalation. The irritant nature of the compound is a key consideration for all handling procedures.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is crucial for its appropriate storage and handling, as well as for designing experimental setups.
| Property | Value | Source |
| Molecular Formula | C7H4Br2FNO2 | [1][2] |
| Molecular Weight | 312.92 g/mol | [1] |
| Appearance | Pale-yellow to yellow to brown powder or crystals | [3] |
| Melting Point | 235 °C | [1] |
| Boiling Point | 355.9 ± 42.0 °C (Predicted) | [1] |
| Density | 2.222 ± 0.06 g/cm3 (Predicted) | [1] |
| pKa | 3.23 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
The high melting point suggests that the compound is a stable solid at room temperature. The predicted pKa indicates it is a moderately strong acid. Its storage at refrigerated temperatures is recommended to ensure long-term stability.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All manipulations of 2-Amino-3,5-dibromo-6-fluorobenzoic acid should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection.
Caption: PPE selection workflow for handling 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.
-
Contaminated work clothing should be removed and laundered before reuse.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures are critical.
Caption: First-aid workflow for exposure to 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Specific First-Aid Instructions:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if skin irritation occurs.[1]
-
Eye Contact: For eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Given the presence of bromine atoms, it is prudent to handle this compound with the understanding that halogenated organic compounds can have complex toxicological profiles. For a broader context on the toxicology of dibrominated compounds, researchers can refer to toxicological profiles of other dibrominated substances, keeping in mind that direct extrapolation is not scientifically valid but can inform a cautious approach.[4][5]
Ecological Information
There is no specific data available on the ecological effects of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. As a general precaution, releases to the environment should be avoided. Halogenated organic compounds can be persistent in the environment and may have harmful effects on aquatic life.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Product: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.
-
Contaminated Packaging: Empty containers should be triple-rinsed and offered for recycling or reconditioning, or disposed of as hazardous waste.
Conclusion
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a valuable research chemical with a defined set of hazards that can be effectively managed through a combination of engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. By understanding and implementing the safety measures outlined in this guide, researchers can confidently and safely utilize this compound in their scientific endeavors, minimizing risks to themselves and the environment.
References
-
Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Retrieved from [Link]
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An In-depth Technical Guide to the Organic Solvent Solubility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
Introduction
In the landscape of modern drug discovery and chemical synthesis, the physicochemical properties of a lead compound or intermediate dictate its path forward. Among these, solubility is a cornerstone parameter, profoundly influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation development.[1] 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a polysubstituted anthranilic acid derivative, presents a complex structural profile. Its aromatic core, electron-withdrawing halogen substituents, and amphoteric nature—stemming from the carboxylic acid and amino moieties—suggest a nuanced solubility behavior that warrants careful, systematic investigation.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. In the absence of extensive published solubility data for this specific molecule, we will pivot from a simple data repository to a more foundational guide. Herein, we provide the theoretical framework, predictive insights, and detailed experimental protocols necessary to expertly characterize the solubility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid in a range of organic solvents. We will detail the "gold standard" thermodynamic equilibrium method and the high-throughput kinetic assay, empowering research teams to generate robust, reliable data tailored to their specific applications.
Physicochemical Profile and Predictive Analysis
Understanding the inherent properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is the first step in predicting its solubility behavior. The structure combines features that both favor and hinder dissolution in various media.
Known and Predicted Properties
| Property | Value / Prediction | Source / Comment |
| Molecular Formula | C₇H₄Br₂FNO₂ | BLDpharm[2] |
| Molecular Weight | 312.92 g/mol | BLDpharm[2] |
| Melting Point | 235 °C | ChemicalBook[3] |
| pKa (Predicted) | 3.23 ± 0.10 | ChemicalBook[3] |
| Density (Predicted) | 2.222 ± 0.06 g/cm³ | ChemicalBook[3] |
Structural Analysis for Solubility Prediction
-
Aromatic Core and Halogenation : The dibromo and fluoro substituents significantly increase the molecular weight and electron density of the benzene ring. This high degree of halogenation can enhance solubility in certain polar aprotic and halogenated solvents through dipole-dipole and halogen-π interactions.[4] However, it also contributes to high crystal lattice energy, as suggested by the high melting point (235 °C), which must be overcome by solvent-solute interactions for dissolution to occur.
-
Amphoteric Nature : The molecule possesses both a weakly acidic carboxylic acid group (predicted pKa ~3.23) and a weakly basic amino group.[3][5] This makes its solubility highly dependent on the nature of the solvent.
-
In protic solvents (e.g., alcohols), both groups can act as hydrogen bond donors and acceptors, potentially leading to favorable solubility.
-
In aprotic polar solvents (e.g., DMSO, DMF), the strong hydrogen bond accepting nature of the solvent can effectively solvate the acidic proton and the N-H protons.
-
In non-polar solvents (e.g., hexanes, toluene), solubility is expected to be very low due to the molecule's high polarity and hydrogen bonding capacity.
-
-
Intramolecular Hydrogen Bonding : The ortho-positioning of the amino and carboxylic acid groups allows for the potential formation of a stable intramolecular hydrogen bond. This internal interaction can reduce the molecule's interaction with the solvent, potentially lowering solubility compared to isomers where this is not possible.
Theoretical Framework: The "Like Dissolves Like" Principle in Context
While the adage "like dissolves like" is a useful starting point, a more sophisticated approach is required for a multifunctional molecule like 2-Amino-3,5-dibromo-6-fluorobenzoic acid. The key solvent properties to consider are:
-
Polarity and Dipole Moment : Solvents with high polarity, such as DMSO, DMF, and short-chain alcohols, are more likely to be effective. They can disrupt the crystal lattice by forming strong dipole-dipole interactions with the polar functional groups of the solute.
-
Hydrogen Bonding Capacity : The ability of a solvent to act as a hydrogen bond donor (HBD) or acceptor (HBA) is critical.
-
HBA solvents (e.g., acetone, ethyl acetate, DMSO) will interact strongly with the carboxylic acid and amino protons.
-
HBD solvents (e.g., methanol, ethanol) can interact with the oxygen and nitrogen lone pairs. Solvents that are both HBD and HBA, like alcohols, are often effective.
-
-
Dielectric Constant : Solvents with a high dielectric constant can better insulate the charged or partially charged species in solution, favoring the dissolution of polar compounds.
Based on studies of other anthranilic acid derivatives, solubility is generally higher in polar protic and dipolar aprotic solvents and poor in non-polar aprotic solvents.[6]
Experimental Determination of Solubility
Two primary forms of solubility are measured in drug discovery and development: thermodynamic and kinetic.[7] Thermodynamic solubility is the true equilibrium value and is crucial for formulation and late-stage development, while kinetic solubility is a high-throughput measurement used for early-stage compound screening.[1][8]
Part 1: Thermodynamic Equilibrium Solubility Protocol (Shake-Flask Method)
The shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Step-by-Step Methodology
-
Preparation :
-
Dispense a known volume (e.g., 1 mL) of the selected organic solvent into a series of appropriately sized glass vials (e.g., 2 mL HPLC vials).
-
Add an excess amount of solid 2-Amino-3,5-dibromo-6-fluorobenzoic acid to each vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure equilibrium with the solid phase has been reached.[10] A starting point would be to add 5-10 mg of the compound.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the suspensions for a predetermined period. For a new compound, it is essential to establish the time required to reach equilibrium. This is done by taking measurements at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.[10] A 24-48 hour incubation is typical for many pharmaceutical compounds.[11][12]
-
-
Sample Separation :
-
Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially inflating the concentration measurement.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully aspirate a known volume of the supernatant, taking care not to disturb the solid pellet. Alternatively, filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE or appropriate material compatible with the solvent).
-
-
Quantification :
-
Dilute the clarified supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or LC-MS/MS). A precise dilution factor must be recorded.
-
Prepare a series of calibration standards of 2-Amino-3,5-dibromo-6-fluorobenzoic acid of known concentrations.
-
Analyze the diluted samples and calibration standards using a validated analytical method.
-
Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration. The result is the thermodynamic solubility, typically expressed in µg/mL, mg/mL, or µM.
-
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Application
The solubility data generated should be compiled into a clear table for easy comparison across different solvents.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong H-bond acceptors, high polarity. |
| Polar Protic | Methanol, Ethanol | Moderate to High | H-bond donor/acceptor capabilities. |
| Ethers | THF, Dioxane | Low to Moderate | Moderate polarity, H-bond acceptor only. |
| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity, H-bond acceptor only. |
| Halogenated | Dichloromethane | Low | Moderate polarity, weak H-bond acceptor. |
| Aromatic HC | Toluene | Very Low | Non-polar. |
| Aliphatic HC | Hexane | Insoluble | Non-polar. |
-
For Chemical Synthesis : High solubility in a reaction solvent (e.g., THF, DMF) is desired to ensure a homogeneous reaction mixture and facilitate kinetics.
-
For Purification : Lower solubility in an anti-solvent (e.g., Heptane, Water) is necessary for effective crystallization or precipitation. A solvent system where the compound is highly soluble when hot but poorly soluble when cold is ideal for recrystallization.
-
For Drug Formulation : For oral dosage forms, aqueous solubility is a primary concern, but solubility in organic co-solvents (e.g., ethanol, propylene glycol) is critical for liquid formulations. Kinetic solubility data often correlates with the behavior of compounds during in vitro biological assays, where DMSO stock solutions are diluted into aqueous buffers. [7]
Conclusion
Characterizing the organic solvent solubility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is not a matter of looking up a single value, but of systematic experimental investigation. Its complex structure, featuring multiple halogen substituents and amphoteric functional groups, necessitates a methodical approach. By employing the robust shake-flask method for thermodynamic solubility and the efficient kinetic assay for high-throughput screening, researchers can build a comprehensive solubility profile. This profile is an indispensable tool, guiding solvent selection for chemical synthesis, enabling the design of effective purification strategies, and providing foundational data for subsequent formulation and drug development activities.
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. Available from: [Link]
-
IPRHelp. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. Available from: [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Available from: [Link]
-
Domańska, U., & Domański, K. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of Chemical & Engineering Data, 56(4), 1317-1324. Available from: [Link]
-
PubChem. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Available from: [Link]
-
Pöthig, A., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34(3), 1-9. Available from: [Link]
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Oakwood Chemical. 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Available from: [Link]
-
ecoQuery. anthranilic acid production - Rest-of-World. Available from: [Link]
-
Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(6), 929-937. Available from: [Link]
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A Spectroscopic Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: Unveiling Molecular Structure through NMR, IR, and MS Data
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of a molecule's structure is paramount for predicting its reactivity, biological activity, and potential applications. 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a halogenated anthranilic acid derivative, presents a compelling case for detailed spectroscopic analysis. Its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (halogens, carboxylic acid) groups, creates a nuanced electronic environment that is reflected in its spectroscopic signatures. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3,5-dibromo-6-fluorobenzoic acid. In the absence of comprehensive experimental spectra in the public domain, this guide leverages high-quality predicted data and comparative analysis with structurally related compounds to offer a robust interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS: 175135-10-1) possesses the molecular formula C₇H₄Br₂FNO₂.[1] The strategic placement of substituents on the benzene ring dictates its chemical behavior and is the foundation for interpreting its spectroscopic data.
Caption: Molecular structure of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental NMR data for 2-Amino-3,5-dibromo-6-fluorobenzoic acid, the following analysis is based on predicted spectra generated using advanced computational algorithms.[2][3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is expected to exhibit three distinct signals in the aromatic region, corresponding to the single aromatic proton, the two protons of the amino group, and the acidic proton of the carboxylic acid.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | Ar-H |
| ~5.5 | br s | 2H | -NH₂ |
| ~11-13 | br s | 1H | -COOH |
Interpretation:
-
Aromatic Proton (Ar-H): The lone aromatic proton is located at C4, positioned between two bromine atoms. The deshielding effects of the adjacent halogens and the overall electron-withdrawing nature of the substituted ring are expected to shift this proton's resonance significantly downfield, to approximately 8.0 ppm. Due to the absence of adjacent protons, this signal is predicted to be a singlet.
-
Amino Protons (-NH₂): The protons of the amino group are anticipated to appear as a broad singlet around 5.5 ppm. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is influenced by the electron-donating nature of the amino group, countered by the deshielding effects of the ortho-substituents.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a very broad singlet in the range of 11-13 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts for the seven unique carbon atoms are presented below.
| Predicted Chemical Shift (ppm) | Assignment | Reasoning |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this highly deshielded region. |
| ~150 (d, ¹JCF ≈ 240 Hz) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond coupling constant. |
| ~140 | C-NH₂ | The carbon bonded to the amino group is deshielded, though to a lesser extent than the fluorine- and bromine-substituted carbons. |
| ~135 | C-Br | The carbon attached to the bromine at position 5 is deshielded due to the halogen's electronegativity. |
| ~120 | C-H | The carbon bearing the single aromatic proton. |
| ~115 | C-COOH | The quaternary carbon to which the carboxylic acid is attached. |
| ~110 (d, ²JCF ≈ 20 Hz) | C-Br | The carbon attached to the bromine at position 3 will show a smaller two-bond coupling to the adjacent fluorine. |
Interpretation:
The predicted ¹³C NMR spectrum is characterized by significant downfield shifts for the carbons directly bonded to the electronegative halogen atoms and the oxygen atoms of the carboxylic acid. The most notable feature is the large one-bond coupling constant (¹JCF) for the carbon at C6, a hallmark of a direct carbon-fluorine bond. A smaller two-bond coupling (²JCF) is also anticipated for the carbon at C3.
Infrared (IR) Spectroscopy
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | The broadness is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. |
| N-H Stretch (Amine) | 3500-3300 (two bands) | The amino group will exhibit symmetric and asymmetric stretching vibrations. |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | The carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding. |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands are expected due to the vibrations of the benzene ring. |
| C-F Stretch | 1250-1000 | A strong absorption band characteristic of the carbon-fluorine bond is anticipated in this region. |
| C-Br Stretch | 700-500 | The carbon-bromine stretching vibrations will appear in the lower frequency region of the spectrum. |
Experimental Protocol for ATR-IR Spectroscopy:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid 2-Amino-3,5-dibromo-6-fluorobenzoic acid sample onto the center of the diamond crystal.
-
Apply uniform pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Caption: A typical workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. The interpretation below is based on the expected behavior of halogenated aromatic compounds.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks:
-
M⁺ (containing two ⁷⁹Br atoms)
-
[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom) - approximately twice the intensity of M⁺.
-
[M+4]⁺ (containing two ⁸¹Br atoms) - approximately the same intensity as M⁺. The monoisotopic mass of C₇H₄⁷⁹Br₂FNO₂ is approximately 311.86 g/mol .
-
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak corresponding to [M-18]⁺ is likely due to the loss of a water molecule from the carboxylic acid group.
-
Loss of COOH: Decarboxylation can lead to a fragment at [M-45]⁺.
-
Loss of Br: The loss of a bromine atom would result in a fragment at [M-79]⁺ or [M-81]⁺.
-
Loss of Halogens and other small molecules: Subsequent losses of halogens, CO, and other small molecules will contribute to the overall fragmentation pattern.
-
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of 2-Amino-3,5-dibromo-6-fluorobenzoic acid in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to achieve a stable and intense signal for the molecular ion.
-
Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion cluster and significant fragment ions.
Conclusion
This technical guide provides a comprehensive spectroscopic characterization of 2-Amino-3,5-dibromo-6-fluorobenzoic acid based on predicted data and analysis of structurally similar compounds. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the proton and carbon environments, highlighting the influence of the diverse substituents. The analysis of the expected IR spectrum, by analogy to related compounds, allows for the assignment of key vibrational modes. Finally, the predicted mass spectrum, with its characteristic bromine isotopic pattern, provides a clear method for confirming the molecular weight and probing the fragmentation pathways of this molecule. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, enabling a deeper understanding of the structure and properties of this and other complex halogenated aromatic compounds.
References
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PerkinElmer. (n.d.). ChemDraw. Retrieved from [Link]
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Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Yildirim, H., et al. (2015). Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 50-60. [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a key intermediate in the development of novel pharmaceuticals. This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, the rationale for experimental choices, and a robust, validated protocol. By grounding the synthesis in the principles of electrophilic aromatic substitution and substituent directing effects, this guide aims to empower researchers to not only replicate the synthesis but also to intelligently adapt and troubleshoot related chemical transformations.
Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives
Halogenated anthranilic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The strategic incorporation of fluorine atoms into these molecules has become a powerful tool in drug design.[1] The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] 2-Amino-3,5-dibromo-6-fluorobenzoic acid, with its trifunctionalized aromatic ring, represents a particularly valuable building block for the construction of complex, biologically active molecules.[4]
This guide will detail a reliable and efficient synthetic route to this important compound, starting from the commercially available 2-amino-6-fluorobenzoic acid.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is most directly achieved through the electrophilic aromatic substitution of 2-amino-6-fluorobenzoic acid. This one-step dibromination is governed by the directing effects of the three substituents on the aromatic ring: the amino group (-NH₂), the fluorine atom (-F), and the carboxylic acid group (-COOH).
-
Amino Group (-NH₂): A strongly activating ortho, para-director.
-
Fluorine Atom (-F): A deactivating ortho, para-director due to its inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect.
-
Carboxylic Acid Group (-COOH): A deactivating meta-director.
The powerful activating and directing effect of the amino group is the dominant influence in this system, making the positions ortho and para to it the most susceptible to electrophilic attack.
Diagram of Substituent Directing Effects:
Caption: Interplay of substituent directing effects in the bromination of 2-amino-6-fluorobenzoic acid.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and rationales for each manipulation.
Materials and Reagents
| Compound | CAS No. | Molecular Weight ( g/mol ) | Supplier |
| 2-Amino-6-fluorobenzoic acid | 434-76-4 | 155.13 | Sigma-Aldrich, TCI |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Acros Organics, Alfa Aesar |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Fisher Scientific |
| Ethanol (95%) | 64-17-5 | 46.07 | VWR |
| Deionized Water | 7732-18-5 | 18.02 | In-house |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.75 g (50 mmol) of 2-amino-6-fluorobenzoic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the initial exotherm of the bromination reaction.
-
Addition of Brominating Agent: Slowly add 19.58 g (110 mmol, 2.2 equivalents) of N-bromosuccinimide (NBS) to the cooled solution in small portions over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The use of a slight excess of NBS ensures the completion of the dibromination.
-
Reaction Progression: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Product Precipitation: Upon completion of the reaction, pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A pale yellow precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (3 x 100 mL) to remove acetic acid and any unreacted succinimide.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Purification by Recrystallization
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of the product.
-
Procedure: Transfer the crude, dried 2-Amino-3,5-dibromo-6-fluorobenzoic acid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 70-80 °C.
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is a classic example of electrophilic aromatic substitution. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.
Diagram of the Reaction Mechanism:
Caption: Overall workflow for the dibromination of 2-amino-6-fluorobenzoic acid.
The regioselectivity of the reaction is dictated by the powerful activating effect of the amino group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, increasing the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards the electrophile (Br⁺).
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Table of Expected Product Characteristics:
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₄Br₂FNO₂ |
| Molecular Weight | 312.92 g/mol |
| Melting Point | Approx. 235 °C |
| Purity (by HPLC) | >98% |
Expected ¹H NMR (400 MHz, DMSO-d₆) Signals:
-
A singlet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the proton at the 4-position.
-
A broad singlet corresponding to the amino protons (-NH₂).
-
A broad singlet corresponding to the carboxylic acid proton (-COOH).
Expected ¹³C NMR (100 MHz, DMSO-d₆) Signals:
-
Signals corresponding to the seven carbon atoms of the benzene ring and the carboxyl group, with chemical shifts influenced by the attached functional groups.
Conclusion
This technical guide has outlined a robust and well-rationalized synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. By understanding the interplay of substituent effects and the mechanism of electrophilic aromatic substitution, researchers can confidently execute this synthesis and apply these principles to other synthetic challenges in the field of medicinal chemistry. The provided protocol, grounded in established chemical literature and theory, serves as a reliable starting point for the production of this valuable pharmaceutical intermediate.
References
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Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
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Filo. (2025). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. [Link]
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MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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MDPI. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid. [Link]
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- 1. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PubChemLite - 2-amino-3,5-dibromo-6-fluorobenzoic acid (C7H4Br2FNO2) [pubchemlite.lcsb.uni.lu]
- 4. 175135-10-1 CAS MSDS (2-AMINO-3,5-DIBROMO-6-FLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comprehensive Technical Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a halogenated aromatic amino acid with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering critical information on its commercial availability, synthesis, quality control, and potential applications.
Introduction: The Significance of Halogenated Anthranilic Acid Derivatives
Halogenated and, particularly, fluorinated organic molecules have garnered substantial interest in the pharmaceutical industry. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] 2-Amino-3,5-dibromo-6-fluorobenzoic acid belongs to the class of anthranilic acid derivatives, which are known precursors for the synthesis of a wide range of biologically active compounds.[2][3] The unique substitution pattern of this molecule, featuring two bromine atoms and a fluorine atom on the phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents.
Commercial Availability and Supplier Information
2-Amino-3,5-dibromo-6-fluorobenzoic acid is commercially available from various chemical suppliers, facilitating its use in research and development. The compound is typically offered in various purities and quantities to suit different research needs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Oakwood Chemical[4] | 175135-10-1 | C₇H₄Br₂FNO₂ | 312.93 | 98% |
| BLDpharm[5] | 175135-10-1 | C₇H₄Br₂FNO₂ | 312.92 | ≥98% |
Table 1: Commercial Suppliers of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. This table provides a non-exhaustive list of suppliers, and researchers are encouraged to consult supplier websites for the most up-to-date information on availability and pricing.
Synthesis and Purification: A Proposed Experimental Workflow
Proposed Synthesis Pathway
The synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid can be logically approached through the bromination of 2-Amino-6-fluorobenzoic acid. This precursor is commercially available, providing a convenient starting point.
Figure 1: Proposed synthesis pathway for 2-Amino-3,5-dibromo-6-fluorobenzoic acid. This diagram illustrates the direct bromination of 2-Amino-6-fluorobenzoic acid.
Detailed Experimental Protocol (Adapted)
Disclaimer: This protocol is an adaptation from known procedures for similar molecules and has not been validated for this specific synthesis. Researchers should perform their own optimization and safety assessments.
Materials:
-
2-Amino-6-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Petroleum Ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, dissolve 2-Amino-6-fluorobenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. The addition of 2.2 equivalents is a theoretical starting point for dibromination and may require optimization.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Further wash the crude product with petroleum ether to remove non-polar impurities.[6]
-
Dry the product under vacuum to a constant weight.
Purification
The crude 2-Amino-3,5-dibromo-6-fluorobenzoic acid can be purified by recrystallization. Suitable solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexane.[7] The choice of solvent will depend on the solubility of the product and impurities and should be determined experimentally.
Quality Control and Analytical Characterization
To ensure the identity and purity of the synthesized or purchased 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a comprehensive analytical characterization is essential.
Analytical Techniques
| Technique | Purpose | Expected Observations (based on related compounds) |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic proton signals are expected in the downfield region. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups. The amino group protons will likely appear as a broad singlet. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbon signals will be observed, with the carbon attached to the carboxylic acid group appearing at a significantly downfield chemical shift.[8] Carbons attached to halogens will also show characteristic shifts. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (312.93 g/mol ). The isotopic pattern of two bromine atoms will be a characteristic feature.[9] |
| HPLC | Purity assessment. | A single major peak should be observed under optimized chromatographic conditions, indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carboxylic acid), and C-Br and C-F stretching are expected.[10] |
| Melting Point | Physical property and purity indicator. | A sharp melting point range is indicative of high purity. The reported melting point for a commercial sample is 235-238°C.[4] |
Table 2: Key Analytical Techniques for Quality Control.
Analytical Workflow
Figure 2: Analytical workflow for quality control. This diagram outlines the logical progression of analytical tests to ensure the quality of the compound.
Potential Applications in Drug Discovery and Development
While specific biological activities of 2-Amino-3,5-dibromo-6-fluorobenzoic acid are not extensively documented in publicly available literature, its structural features suggest significant potential as a scaffold in medicinal chemistry. Halogenated benzoic acid derivatives are known to exhibit a wide range of pharmacological activities.
-
Anticancer Agents: Anthranilic acid derivatives have been investigated for their anticancer properties. For instance, 2-amino-3-chlorobenzoic acid, a structurally related compound, has demonstrated cytotoxic effects on breast cancer cells.[3] The presence of multiple halogen substituents in the target molecule could enhance its potential as an anticancer agent.
-
Enzyme Inhibitors: The benzoic acid moiety can act as a pharmacophore for various enzymes. Fluorinated benzoic acid derivatives have been explored as inhibitors of cholinesterases, which are relevant targets in the treatment of Alzheimer's disease.[11]
-
Building Block for Heterocyclic Synthesis: Anthranilic acids are key precursors in the synthesis of various heterocyclic systems, such as quinazolines and acridones, which are prevalent in many approved drugs.[2] 2-Amino-3,5-dibromo-6-fluorobenzoic acid can serve as a versatile starting material for the synthesis of novel, highly substituted heterocyclic compounds with potential therapeutic value.
-
Antibacterial Agents: Fluorinated quinolonecarboxylic acids, which are potent antibacterial agents, can be synthesized from fluorinated benzoic acid intermediates.[12]
The strategic placement of bromine and fluorine atoms on the benzene ring provides multiple points for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Based on data for similar compounds, it should be considered an irritant to the eyes, skin, and respiratory system.[6]
General Safety Recommendations:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety and handling information.
Conclusion
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a commercially available and synthetically accessible building block with considerable potential for applications in drug discovery and development. Its unique halogenation pattern offers opportunities for the design and synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of this compound, from its procurement and synthesis to its potential therapeutic applications. Further research into the specific biological activities of this molecule and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
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PubChem. (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]
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PubMed. (2017). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. Retrieved from [Link]
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PubMed. (2015). Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid. Retrieved from [Link]
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ResearchGate. (2006). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
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The Strategic Role of Fluorine in the Bioactivity of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile. This technical guide delves into the specific role of the fluorine atom in dictating the potential bioactivity of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. While direct and extensive biological data for this particular molecule are not widely available in current scientific literature, this document synthesizes established principles of fluorine's effects in drug design with data from structurally analogous compounds. We will explore how the unique properties of fluorine—its size, electronegativity, and the strength of the carbon-fluorine bond—are predicted to influence the acidity, lipophilicity, metabolic stability, and target-binding interactions of this heavily halogenated anthranilic acid derivative. This guide will serve as a predictive framework for researchers, offering insights into potential therapeutic applications and providing detailed, actionable experimental protocols to investigate its bioactivity.
The Power of Fluorine in Medicinal Chemistry: A Foundational Overview
The strategic incorporation of fluorine into drug candidates has become an indispensable strategy in the pursuit of enhanced therapeutic efficacy.[1][2] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the profound and often beneficial impact of this small, highly electronegative atom.[3] The rationale for introducing fluorine is multifaceted and can be broadly categorized into several key areas:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the electron distribution within a molecule.[1] This can impact the acidity (pKa) of nearby functional groups, which in turn can influence a compound's solubility, absorption, and distribution.[3][4] Furthermore, fluorination can modulate lipophilicity, a critical parameter for membrane permeability and bioavailability.[1][5]
-
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][3] By strategically placing fluorine at metabolically labile positions, the in vivo half-life of a drug can be significantly extended.
-
Increased Binding Affinity: Fluorine can participate in various non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[5] These interactions can lead to a more favorable binding free energy and, consequently, higher potency.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more readily recognized by its target receptor or enzyme.[2]
Deconstructing 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Predictive Analysis
The structure of 2-Amino-3,5-dibromo-6-fluorobenzoic acid presents a fascinating case study for the influence of halogenation on bioactivity. The presence of three halogen atoms—two bromine and one fluorine—on the anthranilic acid scaffold suggests a molecule with distinct physicochemical and biological properties.
The Impact of Fluorine on Acidity and Lipophilicity
The electron-withdrawing nature of the fluorine atom at the C6 position is expected to have a pronounced effect on the acidity of the carboxylic acid group. By inductively pulling electron density away from the carboxylate, the fluorine atom stabilizes the conjugate base, thereby increasing the acidity (lowering the pKa) of the molecule.[4] This is a critical consideration for its behavior in physiological environments and its potential to interact with biological targets.
The lipophilicity of the molecule is a more complex interplay of the opposing effects of the halogens. While halogenation generally increases lipophilicity, the high electronegativity of fluorine can sometimes lead to a decrease in this parameter depending on the overall molecular context. A comparative analysis of fluorinated versus non-fluorinated benzoic acids demonstrates this nuanced effect.[4]
| Property | Predicted Influence of Fluorine | Rationale |
| Acidity (pKa) | Lower pKa (stronger acid) | The high electronegativity of fluorine withdraws electron density, stabilizing the carboxylate anion.[4] |
| Lipophilicity (LogP) | Increased | The presence of three halogens is likely to increase overall lipophilicity, potentially enhancing membrane permeability.[1][5] |
Potential Bioactivity and Therapeutic Targets
Given the structural alerts within 2-Amino-3,5-dibromo-6-fluorobenzoic acid, several potential avenues for bioactivity can be hypothesized. Benzoic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7]
-
Anti-inflammatory Activity: Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cytosolic phospholipase A2α (cPLA2α).[6] The specific substitution pattern of our molecule of interest could confer potent inhibitory activity against such targets.
-
Anticancer Properties: The antiproliferative effects of halogenated aromatic compounds have been documented.[8] The presence of multiple halogens on the aromatic ring could lead to interactions with targets involved in cancer cell signaling and proliferation.
-
Antimicrobial Effects: Halogenated compounds are known to possess antimicrobial properties.[7][9] The fluorine and bromine atoms could enhance the molecule's ability to disrupt microbial cell membranes or inhibit essential enzymes.
-
Neurological Activity: Some halogenated aromatic amino acids have shown effects on excitatory amino acid neurotransmission, suggesting potential applications in neurological disorders.[10][11]
Experimental Workflows for Bioactivity Screening
To validate the predicted bioactivities of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a systematic experimental approach is required. The following protocols provide a framework for a comprehensive investigation.
Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
Hypothetical Synthetic Workflow:
Caption: A potential mechanism of anti-inflammatory action via inhibition of cPLA2α.
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, analysis of the role of fluorine in the bioactivity of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Based on established principles of medicinal chemistry and data from analogous structures, it is hypothesized that the fluorine atom will significantly impact the compound's physicochemical properties and contribute to a range of potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
The experimental workflows outlined in this document provide a clear and logical path for the empirical validation of these hypotheses. Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, guided by the principles discussed herein, will be crucial in optimizing the potency and selectivity of this promising chemical scaffold.
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The Strategic Utility of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Complex Scaffolds with a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tailored properties is insatiable. Anthranilic acid derivatives, a class of bifunctional molecules, have long been recognized as privileged scaffolds for the construction of a diverse array of heterocyclic systems. This guide focuses on a particularly valuable, yet underexplored, member of this family: 2-Amino-3,5-dibromo-6-fluorobenzoic acid . The strategic placement of three distinct halogen atoms, combined with the inherent reactivity of the amino and carboxylic acid functionalities, renders this compound a powerful building block for accessing complex chemical space. This document serves as an in-depth technical resource, providing not only theoretical insights into its reactivity but also practical, field-proven protocols for its synthesis and derivatization, empowering researchers to leverage its full synthetic potential.
Physicochemical Properties and Structural Insights
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a multifaceted molecule whose synthetic utility is deeply rooted in its unique electronic and steric properties. A comprehensive understanding of these characteristics is paramount for predicting its reactivity and designing successful synthetic strategies.
| Property | Value | Source |
| CAS Number | 175135-10-1 | [1] |
| Molecular Formula | C₇H₄Br₂FNO₂ | [1] |
| Molecular Weight | 312.92 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 235-238 °C | [1] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. | General chemical knowledge |
The presence of two bromine atoms and one fluorine atom on the aromatic ring significantly influences the molecule's reactivity. The electron-withdrawing nature of the halogens acidifies the carboxylic acid proton and modulates the nucleophilicity of the amino group. The fluorine atom, in particular, can introduce unique conformational biases and metabolic stability in downstream products, a desirable feature in drug design.[3]
Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Plausible and Detailed Protocol
Visualizing the Synthetic Pathway
Sources
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid in Cyclization Reactions
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, quinazolinones and their derivatives are of paramount importance, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of halogens, such as bromine and fluorine, into the quinazolinone core can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides a detailed technical overview and experimental protocols for the use of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a highly functionalized anthranilic acid derivative, in cyclization reactions to construct substituted quinazolinones.
This document is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity products.
Chemical Profile: 2-Amino-3,5-dibromo-6-fluorobenzoic acid
| Property | Value |
| CAS Number | 175135-10-1[3][4][5][] |
| Molecular Formula | C₇H₄Br₂FNO₂[3][4] |
| Molecular Weight | 312.92 g/mol [3] |
| Appearance | Typically an off-white to light-colored solid |
| Storage | Sealed in a dry, cool environment (2-8°C is recommended)[3] |
Core Synthetic Strategies: From Anthranilic Acid to Quinazolinone
The cyclization of anthranilic acids into quinazolinones is a well-established transformation in organic synthesis.[7] Two primary and highly effective strategies are commonly employed, both of which are adaptable to the sterically hindered and electronically modified substrate, 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
-
The Two-Step Benzoxazinone-Mediated Synthesis: This robust method involves the initial acylation of the anthranilic acid to form an N-acyl intermediate, which is then cyclized to a benzoxazin-4-one. This stable intermediate is subsequently reacted with a primary amine to yield the desired 3-substituted quinazolinone. This approach offers excellent control and versatility for introducing a wide array of substituents at the 3-position.[2]
-
One-Pot Multicomponent Reactions (MCRs): MCRs have gained significant traction due to their efficiency, reduced reaction times, and favorable environmental profile.[8] In the context of quinazolinone synthesis, this often involves the simultaneous reaction of the anthranilic acid, a C1 or C2 source (like an orthoformate or formamide), and an amine, often facilitated by microwave irradiation.[9][10]
Below, we provide detailed protocols for both methodologies, specifically adapted for 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Protocol 1: Two-Step Synthesis of 5-Fluoro-6,8-dibromo-3-substituted-quinazolin-4(3H)-ones via a Benzoxazinone Intermediate
This protocol is recommended for achieving high purity and for the systematic synthesis of a library of derivatives with diverse substitutions at the N-3 position. The initial formation of the benzoxazinone allows for its isolation and purification before introducing the final substituent.
Workflow Diagram
Caption: Workflow for the two-step synthesis of quinazolinones.
Part A: Synthesis of 5-Fluoro-6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one
Rationale: Acetic anhydride serves as both the acylating agent and the dehydrating agent for the cyclization step. Refluxing ensures the reaction goes to completion. The high reactivity of acetic anhydride with the amino group, followed by intramolecular cyclization, is a classic and reliable method for forming the benzoxazinone ring.[11]
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 2-Amino-3,5-dibromo-6-fluorobenzoic acid (e.g., 3.13 g, 10 mmol).
-
In a fume hood, carefully add an excess of acetic anhydride (e.g., 20 mL, approx. 200 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude solid is 5-Fluoro-6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like toluene if a higher purity intermediate is desired.
Part B: Synthesis of 5-Fluoro-6,8-dibromo-3-substituted-quinazolin-4(3H)-one
Rationale: The benzoxazinone intermediate readily reacts with primary amines. The amine attacks the carbonyl group, leading to ring-opening followed by recyclization to form the more stable quinazolinone ring system. Ethanol is a common and effective solvent for this transformation.[2]
Materials:
-
5-Fluoro-6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one (from Part A)
-
A primary amine (e.g., aniline, benzylamine, hydrazine hydrate)
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Dissolve the crude benzoxazinone (approx. 10 mmol) in ethanol (e.g., 50 mL) in a round-bottom flask.
-
Add the desired primary amine (1.1-1.2 equivalents, e.g., 11-12 mmol) to the solution.
-
Heat the mixture under reflux with stirring. Monitor the reaction by TLC until the starting benzoxazinone is consumed (typically 3-6 hours).[8]
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted amine and other soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture to yield the pure 5-Fluoro-6,8-dibromo-3-substituted-quinazolin-4(3H)-one.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 5-Fluoro-6,8-dibromo-3-substituted-quinazolin-4(3H)-ones
This protocol is ideal for rapid synthesis and library generation, leveraging the efficiency of microwave irradiation to significantly reduce reaction times.[9][12]
Workflow Diagram
Caption: Workflow for the one-pot microwave-assisted synthesis.
Rationale: Trimethyl orthoformate serves as a dehydrating agent and a source for the C2 carbon of the quinazolinone ring. Microwave heating accelerates the reaction rates for both the initial imidic ester formation and the subsequent cyclization, allowing the entire sequence to occur in a single vessel in a short time.[9]
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Trimethyl orthoformate
-
A primary amine (e.g., aniline, 4-methoxyaniline)
-
Ethanol
-
Microwave reactor with appropriate reaction vessels
-
Crushed ice
Procedure:
-
In a microwave reaction vessel, combine 2-Amino-3,5-dibromo-6-fluorobenzoic acid (e.g., 1 mmol), trimethyl orthoformate (1.2 mmol), the desired primary amine (1.2 mmol), and ethanol (5-10 mL).[9][10]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes). Reaction conditions may need to be optimized depending on the specific amine used.
-
After the reaction is complete, carefully cool the vessel to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and recrystallize from ethanol or a similar suitable solvent to obtain the purified quinazolinone derivative.
Work-up and Purification
Effective purification is critical for obtaining high-purity final products for biological screening or further synthetic steps.
| Method | Description | Applicability |
| Recrystallization | The most common method for purifying solid quinazolinone products. Solvents like ethanol, methanol, or acetic acid are often effective. | Highly effective for removing minor impurities and obtaining crystalline material. |
| Column Chromatography | For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel chromatography can be employed. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one is typically used. | Useful when recrystallization fails or to separate closely related byproducts. |
| Acid-Base Extraction | The weakly acidic N-H proton in some quinazolinones (when N-3 is unsubstituted) allows for separation from non-acidic impurities by extraction with a dilute aqueous base, followed by re-precipitation by acidification.[13] | Applicable for specific quinazolinone structures to remove neutral or basic impurities. |
Spectroscopic Characterization of the Quinazolinone Core
The structural confirmation of the synthesized 5-fluoro-6,8-dibromo-quinazolinone derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7-8.5 ppm). The specific splitting patterns will depend on the substitution. A characteristic singlet for the H-2 proton is often observed around 8-8.5 ppm if no substituent is at this position.[14] Protons on the N-3 substituent will have characteristic shifts. |
| ¹³C NMR | The carbonyl carbon (C=O) will show a characteristic peak in the downfield region (around 160-165 ppm).[15] Aromatic carbons will appear in the 110-150 ppm range. The C-F and C-Br couplings may be observable. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the amide will be present, typically in the range of 1670-1690 cm⁻¹.[14] Bands for C=N stretching (around 1620 cm⁻¹) and aromatic C=C stretching will also be visible.[16] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) should be clearly visible, and the isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, M+4) will be a definitive indicator of the product's identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[17] |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling 2-Amino-3,5-dibromo-6-fluorobenzoic acid: This compound is a halogenated aromatic amine and carboxylic acid. Avoid inhalation of dust and contact with skin and eyes.[20] It may cause skin and serious eye irritation.[19]
-
Reagent Hazards:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care.
-
Trimethyl Orthoformate: Flammable liquid and irritant.
-
Solvents: Handle flammable solvents like ethanol with appropriate precautions, away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[20]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction; incorrect temperature; deactivated reagents. | Increase reaction time or temperature. For microwave synthesis, increase the power or duration. Ensure reagents are pure and dry. The steric hindrance from the ortho-fluorine and bromine may require more forcing conditions than for less substituted anthranilic acids. |
| Formation of Side Products | Reaction temperature too high, leading to decomposition or side reactions like decarboxylation.[13] | Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. Monitor the reaction closely by TLC to avoid over-running the reaction. |
| Difficulty in Purification | Product and starting material have similar polarities. | If recrystallization is ineffective, utilize column chromatography with a carefully selected solvent system.[10] |
References
-
Kaur, H., Singh, S., & Kumar, S. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Green Chemistry Letters and Reviews, 13(3), 225-233. Available from: [Link]
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Adegboyega, O. C., et al. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 36(4). Available from: [Link]
-
El Haimouti, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available from: [Link]
- Patel, H. V., et al. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
-
Asif, M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. DARU Journal of Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. Available from: [Link]
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Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Oakwood Chemical. Available from: [Link]
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ResearchGate. (n.d.). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. Available from: [Link]
-
PubMed. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. PubMed. Available from: [Link]
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 2.1.8. One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. Royal Society of Chemistry.
-
Arctom. (n.d.). CAS NO. 175135-10-1 | 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Arctom. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]
- Negrete, G. R., et al. (2009). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC.
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available from: [Link]
-
National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). National Institutes of Health. Available from: [Link]
-
Rafidain Journal of Science. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science. Available from: [Link]
-
PubMed Central. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate. Available from: [Link]
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Application Notes and Protocols: 2-Amino-3,5-dibromo-6-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-amino-3,5-dibromo-6-fluorobenzoic acid as a versatile starting material for the preparation of medicinally relevant heterocyclic compounds. The unique substitution pattern of this anthranilic acid derivative, featuring two bromine atoms and a fluorine atom, offers distinct reactivity profiles that can be exploited for the synthesis of quinazolinones, acridones, and benzoxazinones. This document outlines detailed, field-proven synthetic protocols, discusses the underlying reaction mechanisms, and provides insights into the influence of the halogen substituents on the chemical transformations.
Introduction: The Strategic Advantage of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
Halogenated anthranilic acids are privileged scaffolds in medicinal chemistry, serving as precursors to a wide array of pharmacologically active molecules.[1][2] 2-Amino-3,5-dibromo-6-fluorobenzoic acid is a particularly valuable building block due to its trifunctional nature, possessing an amino group, a carboxylic acid, and halogen atoms at specific positions. The presence of the electron-withdrawing fluorine atom ortho to the amino group can modulate the nucleophilicity of the amine and influence the regioselectivity of cyclization reactions.[1] The bromine atoms at the 3 and 5 positions provide reactive handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[3]
This guide will focus on three key classes of heterocycles accessible from this starting material:
-
Quinazolinones: A core structure in numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[4][5]
-
Acridones: A class of compounds known for their anticancer, antiviral, and antimalarial activities.[6][7]
-
Benzoxazinones: Important pharmacophores with applications as anti-inflammatory, analgesic, and antimicrobial agents.[8]
Part 1: Synthesis of 6,8-Dibromo-5-fluoro-4(3H)-quinazolinones
The synthesis of quinazolinones from anthranilic acids is a well-established transformation. A common and efficient method involves the condensation of an anthranilic acid with a suitable one-carbon source, such as formamide or orthoesters, followed by cyclization.[9][10] The protocol described below is adapted from the synthesis of analogous 6,8-dibromo-quinazolinones and is expected to proceed with high efficiency.[9]
Reaction Principle
The reaction proceeds via an initial acylation of the amino group of 2-amino-3,5-dibromo-6-fluorobenzoic acid with formamide, which serves as both the acylating agent and the source of the second nitrogen atom. The resulting N-formyl intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration to yield the final quinazolinone product.
Experimental Protocol: Synthesis of 6,8-Dibromo-5-fluoro-4(3H)-quinazolinone
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Formamide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-dibromo-6-fluorobenzoic acid (10 mmol, 3.13 g).
-
Add formamide (40 mmol, 1.6 mL) to the flask.
-
Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Add 50 mL of deionized water to the reaction mixture and stir vigorously. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any residual formamide.
-
To purify the product, suspend the crude solid in 50 mL of a 1:1 mixture of ethanol and water. Heat the suspension to reflux with stirring.
-
If the solid does not dissolve completely, add a few drops of concentrated hydrochloric acid to aid dissolution.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Outcome:
The protocol is expected to yield 6,8-dibromo-5-fluoro-4(3H)-quinazolinone as a white to off-white crystalline solid. The yield should be in the range of 70-85%.
Characterization Data (Hypothetical):
| Property | Expected Value |
| Melting Point | > 300 °C |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, NH), 8.2 (s, 1H, Ar-H), 8.0 (s, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 162 (C=O), 148 (C-N), 145, 138, 128, 125, 120, 118, 115 (Ar-C) |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₈H₃Br₂FN₂O: 322.85 |
Workflow Diagram
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- 4. Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Strategic Cross-Coupling of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
Introduction: A Multifunctional Scaffold in Drug Discovery
2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS No. 175135-10-1) is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science.[1] Its structure is characterized by three distinct reactive sites: an amino group, a carboxylic acid, and two bromine atoms, further influenced by an electron-withdrawing fluorine atom. This trifunctional nature presents both a challenge and an opportunity for synthetic chemists.[2] The primary challenge lies in achieving selective functionalization at one site without affecting the others. The opportunity, however, is vast; this molecule serves as a versatile scaffold for constructing complex molecular architectures through modern cross-coupling methodologies.
This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions for this substrate, focusing on the underlying principles of selectivity, reaction optimization, and detailed experimental protocols for key transformations.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The synthetic utility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid hinges on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established reactivity trend for oxidative addition to a Pd(0) center is:
C–I > C–Br > C–OTf > C–Cl >> C–F
This hierarchy is fundamental. The carbon-bromine (C-Br) bonds on the scaffold are significantly more reactive than the carbon-fluorine (C-F) bond.[3] This allows for selective coupling reactions to occur exclusively at the 3- and 5-positions, leaving the C-F bond and the amino and carboxylic acid groups intact for subsequent transformations. This inherent chemoselectivity is the cornerstone of the protocols described herein.
Key Cross-Coupling Strategies and Applications
Palladium-catalyzed reactions provide a powerful toolkit for C-C and C-N bond formation.[4][5] The following sections detail the most relevant strategies for derivatizing 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmacologically active molecules.[2][6] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The substrate's amino and carboxylate groups can coordinate with the palladium center, potentially inhibiting catalytic activity. To overcome this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are employed. These ligands promote the formation of a monoligated, highly active Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination.[2]
-
Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred due to their good functional group tolerance and efficacy.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[2]
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
For the synthesis of diarylamines or N-aryl heterocycles, the Buchwald-Hartwig amination is the method of choice.[8][9] This reaction couples an aryl halide with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, sterically hindered phosphine ligands are critical for achieving high yields. Ligands from the Buchwald and Hartwig groups are specifically designed for this transformation.[8][9]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups.[7] Weaker bases like cesium carbonate (Cs₂CO₃) offer broader functional group tolerance at the cost of potentially slower reaction rates.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is used to form C(sp²)–C(sp) bonds by coupling the aryl bromide with a terminal alkyne.[3] This reaction uniquely employs a dual-catalyst system.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[3][10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the solvent (in part) and the base to deprotonate the alkyne and neutralize the HBr generated during the reaction.
Experimental Protocols
The following protocols are designed as a starting point for research and development. Optimization may be required for specific coupling partners.
Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol details the selective coupling at one of the C-Br positions. For disubstitution, the equivalents of the boronic acid and base should be increased accordingly.
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Arylboronic acid (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
SPhos (0.05 equivalents)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-3,5-dibromo-6-fluorobenzoic acid (1.0 eq), the arylboronic acid (1.1 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.05 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-Buchwald-Hartwig Amination
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Cs₂CO₃ (2.5 equivalents)
-
Anhydrous Toluene, degassed
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk flask.
-
Add the degassed toluene and stir for 10 minutes to form the pre-catalyst.
-
To this mixture, add 2-Amino-3,5-dibromo-6-fluorobenzoic acid (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (2.5 eq).
-
Seal the flask and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress. Reactions are typically complete within 8-16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for success. The table below summarizes generally effective conditions for different coupling reactions with this substrate.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Coupling Partner |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | SPhos/XPhos (5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | Arylboronic Acid |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | Primary/Secondary Amine |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (3) | THF/Et₃N | RT - 60 | Terminal Alkyne |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (3) | DMF | 120-140 | Alkene |
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the catalytic cycle is key to troubleshooting and optimization.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. BenchChem.
- BenchChem. (n.d.). 2-Amino-3,5-dibromo-6-chlorobenzoic acid. BenchChem.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2020). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Royal Society of Chemistry. [Link]
-
Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
RSC Publishing. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Royal Society of Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. BenchChem.
-
ResearchGate. (2021). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Request PDF. [Link]
-
MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
NIH National Center for Biotechnology Information. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]
-
NIH National Center for Biotechnology Information. (2008). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Oakwood Chemical. [Link]
- BenchChem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. BenchChem.
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Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Amino-3,5-dibromo-6-fluorobenzoic acid
Introduction: The Strategic Value of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a carboxylic acid, an aniline amine, a fluorine atom, and two bromine atoms at distinct positions—offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the bromine atoms allows for selective palladium-catalyzed cross-coupling reactions, enabling the stepwise introduction of diverse functionalities. This guide provides detailed protocols and expert insights into leveraging this building block for the synthesis of novel compounds. The incorporation of a fluorine atom can modulate key physicochemical properties such as pKa and lipophilicity, while the cyclopropyl group can enhance metabolic stability and binding affinity in drug candidates.[1][2]
The trifunctional nature of this substrate, possessing halogens, an amino group, and a carboxylic acid, necessitates careful optimization of reaction conditions to achieve high yields and chemoselectivity.[3] The amino and carboxylate groups can potentially coordinate with the palladium center, inhibiting catalytic activity.[3] This challenge can often be overcome through the judicious selection of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3]
Core Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4][5] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7]
Below, we detail the application of several key palladium-catalyzed reactions to 2-Amino-3,5-dibromo-6-fluorobenzoic acid, providing step-by-step protocols and the rationale behind the experimental design.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1][8] For 2-Amino-3,5-dibromo-6-fluorobenzoic acid, this reaction allows for the selective arylation or vinylation at the bromine positions.
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, typically activated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Mono-Arylation of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
This protocol details the selective mono-arylation, which can be directed to either the 3- or 5-position based on steric and electronic factors of the coupling partners and ligands.
| Component | Amount | Molar Equiv. | Notes |
| 2-Amino-3,5-dibromo-6-fluorobenzoic acid | 1.0 mmol | 1.0 | |
| Arylboronic Acid | 1.2 mmol | 1.2 | |
| Pd(OAc)₂ | 0.02 mmol | 0.02 | Palladium(II) acetate is a common precatalyst. |
| SPhos | 0.04 mmol | 0.04 | A bulky, electron-rich ligand to promote catalytic activity. |
| K₃PO₄ | 3.0 mmol | 3.0 | A strong base is often required for efficient transmetalation. |
| 1,4-Dioxane/H₂O | 10 mL (4:1 v/v) | - | A common solvent mixture to aid solubility.[3] |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 2-Amino-3,5-dibromo-6-fluorobenzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent catalyst oxidation.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[9][10] This reaction is instrumental for synthesizing substituted anilines and other aromatic amines, which are prevalent in pharmaceuticals.[4][9]
Mechanistic Overview
The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[9][11] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of these reactions.[4]
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.
Protocol: N-Arylation with a Secondary Amine
| Component | Amount | Molar Equiv. | Notes |
| 2-Amino-3,5-dibromo-6-fluorobenzoic acid | 1.0 mmol | 1.0 | |
| Secondary Amine (e.g., Morpholine) | 1.2 mmol | 1.2 | |
| Pd₂(dba)₃ | 0.01 mmol | 0.01 | A common Pd(0) precatalyst. |
| XPhos | 0.02 mmol | 0.02 | A highly effective ligand for C-N coupling. |
| NaOtBu | 1.4 mmol | 1.4 | A strong, non-nucleophilic base is essential. |
| Toluene | 10 mL | - | Anhydrous and degassed. |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the 2-Amino-3,5-dibromo-6-fluorobenzoic acid and a stir bar.
-
Add the anhydrous, degassed toluene, followed by the secondary amine.
-
Seal the tube and heat the mixture in an oil bath at 100 °C.
-
After the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[4] It is a highly efficient method for the synthesis of substituted alkynes.
Mechanistic Considerations
This reaction typically employs a co-catalyst, usually a copper(I) salt, which facilitates the formation of a copper(I) acetylide intermediate.[4] This intermediate then undergoes transmetalation with the palladium complex. The catalytic cycle is similar to other cross-coupling reactions.
Protocol: Mono-alkynylation of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
| Component | Amount | Molar Equiv. | Notes |
| 2-Amino-3,5-dibromo-6-fluorobenzoic acid | 1.0 mmol | 1.0 | |
| Terminal Alkyne | 1.2 mmol | 1.2 | |
| PdCl₂(PPh₃)₂ | 0.02 mmol | 0.02 | A stable and commercially available Pd(II) precatalyst. |
| CuI | 0.04 mmol | 0.04 | Copper(I) iodide is the standard co-catalyst. |
| Triethylamine (Et₃N) | 3.0 mmol | 3.0 | Acts as both the base and a solvent. |
| THF (optional) | 5 mL | - | Can be used as a co-solvent if solubility is an issue. |
Step-by-Step Procedure:
-
To a Schlenk flask, add 2-Amino-3,5-dibromo-6-fluorobenzoic acid, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed triethylamine (and THF if needed).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Heck Reaction: Vinylation of the Aryl Halide
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][12] This reaction is a powerful tool for the formation of C-C bonds with high regio- and stereoselectivity.[12][13]
Mechanistic Pathway
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[13]
Protocol: Mono-vinylation with an Acrylate
| Component | Amount | Molar Equiv. | Notes |
| 2-Amino-3,5-dibromo-6-fluorobenzoic acid | 1.0 mmol | 1.0 | |
| Alkene (e.g., Ethyl Acrylate) | 1.5 mmol | 1.5 | |
| Pd(OAc)₂ | 0.02 mmol | 0.02 | |
| P(o-tolyl)₃ | 0.04 mmol | 0.04 | A common phosphine ligand for the Heck reaction. |
| Triethylamine (Et₃N) | 2.0 mmol | 2.0 | A common base for the Heck reaction. |
| DMF or Acetonitrile | 10 mL | - | Polar aprotic solvents are typically used. |
Step-by-Step Procedure:
-
Combine 2-Amino-3,5-dibromo-6-fluorobenzoic acid, Pd(OAc)₂, P(o-tolyl)₃, and the alkene in a Schlenk flask.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and triethylamine.
-
Heat the reaction to 80-120 °C and monitor its progress.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic phase with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Carbonylation Reactions: Introduction of a Carbonyl Group
Palladium-catalyzed carbonylation reactions allow for the insertion of carbon monoxide into an aryl-halide bond, providing access to carboxylic acid derivatives, esters, and amides.[14][15]
Mechanistic Highlights
The key step in this transformation is the migratory insertion of CO into the Pd-C bond of the oxidative addition complex. The resulting acyl-palladium intermediate can then be trapped by various nucleophiles (water, alcohols, amines) to yield the corresponding carbonyl compound.[14]
Protocol: Methoxycarbonylation to form a Methyl Ester
| Component | Amount | Molar Equiv. | Notes |
| 2-Amino-3,5-dibromo-6-fluorobenzoic acid | 1.0 mmol | 1.0 | |
| Pd(OAc)₂ | 0.05 mmol | 0.05 | |
| dppf | 0.06 mmol | 0.06 | 1,1'-Bis(diphenylphosphino)ferrocene is an effective ligand. |
| Triethylamine (Et₃N) | 3.0 mmol | 3.0 | |
| Methanol (MeOH) | 10 mL | - | Acts as both the solvent and the nucleophile. |
| Carbon Monoxide (CO) | 1 atm (balloon) | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add 2-Amino-3,5-dibromo-6-fluorobenzoic acid, Pd(OAc)₂, and dppf.
-
Evacuate and backfill with carbon monoxide (from a balloon) three times.
-
Add degassed methanol and triethylamine.
-
Stir the reaction under a CO atmosphere at 70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
-
Low Yields: Increase catalyst loading, screen different ligands and bases, or adjust the reaction temperature. Ensure all reagents and solvents are anhydrous and properly degassed.
-
Side Reactions: Common side reactions include dehalogenation and homocoupling.[3] These can often be minimized by using milder bases, lower temperatures, and ensuring a strictly inert atmosphere.[3]
-
Poor Solubility: Employing a co-solvent system (e.g., dioxane/water, toluene/water) can improve the solubility of the starting materials and products.[3]
Conclusion
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a valuable and versatile starting material for the synthesis of a wide array of complex organic molecules. The strategic application of palladium-catalyzed cross-coupling reactions, as detailed in these protocols, provides a powerful toolkit for researchers in drug discovery and materials science. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is paramount to achieving high yields and selectivity in these transformations.
References
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- An, D., & Su, Z. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Cross-coupling reaction. (n.d.). Wikipedia.
- Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. (2025, December). BenchChem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Gabriele, B. (2019, July 18). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014, February 7). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
- Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. (n.d.).
- Palladium-C
- Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium. (2025, August 7). Request PDF.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. (2025). BenchChem.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (n.d.).
- Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides. (n.d.).
- Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. (2025, August 9).
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 10).
- A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. (2024, September 20).
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
- Ghodke, P. P., & Pradeepkumar, P. I. (2018). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. In Palladium-Catalyzed Modification of Nucleosides, Nucleotides and Oligonucleotides (pp. 295–333). Elsevier.
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). (n.d.).
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing.
- Palladium-Catalyzed Three-Component Selective Aminoallyla- tion of Diazo Compounds. (n.d.). ChemRxiv.
- Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed.
- Excited-State Palladium-Catalyzed Radical Migratory Mizoroki-Heck Reaction Enables C2-Alkenylation of Carbohydrates. (n.d.).
- β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (n.d.).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025, August 10).
- Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2025, August 6).
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central.
- Recent Development in Palladium-Catalyzed Domino Reactions: Access to Materials and Biologically Important Carbo- and Heterocycles. (n.d.).
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025, August 6).
- Synthesis of 2-amino-3, 5-dibromobenzophenone. (2025, August 6).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021, June 3).
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Protecting Group Strategies for 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: An Application Note
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a nucleophilic amino group and an acidic carboxylic acid, alongside sterically demanding and electron-withdrawing halogen substituents, presents unique challenges in synthetic chemistry.[1] Selective reaction at one functional group while the other remains unchanged necessitates a carefully designed protecting group strategy. This application note provides a detailed guide to selecting and implementing orthogonal protecting groups for the amino and carboxylic acid functionalities of 2-amino-3,5-dibromo-6-fluorobenzoic acid, ensuring high yields and chemoselectivity in multi-step syntheses.[2]
The core principle of a successful protecting group strategy lies in the concept of orthogonality .[3] Orthogonal protecting groups are distinct classes of chemical moieties that can be removed under specific and non-interfering conditions.[2][3] For instance, one group might be labile to acid, while the other is removed by base or hydrogenolysis.[2][3] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked, a critical requirement in the synthesis of complex molecules.[3][4][5]
This guide will explore suitable protecting groups for both the 2-amino and the carboxylic acid functions of the target molecule, providing detailed protocols for their introduction and removal. The rationale behind the choice of each protecting group will be discussed, considering factors such as stability, ease of cleavage, and compatibility with downstream reaction conditions.
Protecting the 2-Amino Group
The 2-amino group in 2-amino-3,5-dibromo-6-fluorobenzoic acid is a primary aromatic amine. Its nucleophilicity makes it susceptible to a wide range of reactions, including acylation, alkylation, and oxidation.[6] Therefore, its protection is often the first step in a synthetic sequence. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group.[7][8]
The tert-Butoxycarbonyl (Boc) Group: A Robust Choice
The Boc group is widely used in organic synthesis due to its stability under a broad range of non-acidic conditions and its facile removal with mild acids.[7][8][9][10] This orthogonality makes it an excellent choice when the synthetic route involves base-catalyzed reactions or the use of nucleophiles.
Protocol 1: Boc Protection of the Amino Group
This protocol details the procedure for the N-Boc protection of 2-amino-3,5-dibromo-6-fluorobenzoic acid.
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-3,5-dibromo-6-fluorobenzoic acid (1.0 eq) in THF or DCM.
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) or sodium bicarbonate (2.0 - 3.0 eq) to the solution and stir. The base neutralizes the acidic proton of the carboxylic acid and the proton generated during the reaction.[7]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq) portion-wise to the stirring solution. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
If a water-miscible solvent like THF was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with 1 M HCl to remove excess base.
-
Wash with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Boc protected product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
The use of a base is crucial to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.[7]
-
(Boc)₂O is preferred over Boc-Cl as it is less moisture-sensitive and the byproducts (t-butanol and CO₂) are easily removed.[7]
-
The choice of solvent depends on the solubility of the starting material. THF and DCM are common choices due to their inertness and ability to dissolve a wide range of organic compounds.
Deprotection of the Boc Group
The key advantage of the Boc group is its selective removal under acidic conditions, leaving other protecting groups like esters intact.[10]
Protocol 2: Acid-Catalyzed Deprotection of the N-Boc Group
Materials:
-
N-Boc protected 2-amino-3,5-dibromo-6-fluorobenzoic acid derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-Boc protected compound in DCM or dioxane.
-
Acid Addition: Add an excess of TFA (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The deprotection is usually rapid.
-
Work-up:
-
Carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected amine.
-
-
Purification: Further purification can be achieved by chromatography or recrystallization if necessary.
Mechanistic Insight: The deprotection proceeds via protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to regenerate the free amine.[7]
Table 1: Comparison of Common Amino Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, NaHCO₃) | Strong acid (e.g., TFA, HCl)[7][10] | Stable to base, nucleophiles, hydrogenolysis |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate, base | Catalytic hydrogenolysis (H₂/Pd), strong acid (HBr/AcOH)[11] | Stable to mild acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine)[9][11] | Stable to acid, hydrogenolysis |
Protecting the Carboxylic Acid Group
The carboxylic acid functionality is acidic and can interfere with reactions involving bases or nucleophiles.[12] Esterification is the most common method for protecting carboxylic acids.[12][13] The choice of ester depends on the desired stability and the conditions required for its subsequent cleavage.
Methyl Ester: A Simple and Effective Protecting Group
A methyl ester is a straightforward and widely used protecting group for carboxylic acids.[13] It is stable to a variety of reaction conditions, including those used for Boc protection of the amino group.
Protocol 3: Methyl Esterification of the Carboxylic Acid
Due to the steric hindrance around the carboxylic acid in 2-amino-3,5-dibromo-6-fluorobenzoic acid, standard Fischer esterification conditions (acid catalyst in methanol) may be slow.[14][15] A more effective method involves the use of a reagent like trimethylsilyldiazomethane or activation of the carboxylic acid.
Method A: Using Trimethylsilyldiazomethane (TMS-diazomethane)
CAUTION: Diazomethane and its derivatives are toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Methanol
-
Toluene or a mixture of THF and methanol
-
Rotary evaporator
Procedure:
-
Dissolution: Suspend the carboxylic acid in toluene and methanol (e.g., 10:1 v/v).
-
TMS-diazomethane Addition: At room temperature, add TMS-diazomethane solution dropwise until the yellow color persists and gas evolution ceases.
-
Quenching: Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting methyl ester is often pure enough for the next step, or it can be purified by column chromatography.
Method B: Acid-Catalyzed Esterification
While potentially slower for hindered acids, this is a more traditional and often safer approach.
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Methanol (large excess, also acts as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride dropwise.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate to obtain the methyl ester.
-
Deprotection of the Methyl Ester
Methyl esters are typically cleaved by saponification (hydrolysis under basic conditions).[16]
Protocol 4: Saponification of the Methyl Ester
Materials:
-
Methyl ester of the protected benzoic acid derivative
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or a mixture of THF and water
-
1 M Hydrochloric acid (HCl)
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the methyl ester in methanol or a THF/water mixture.
-
Base Addition: Add an aqueous solution of NaOH or LiOH (typically 1-3 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the hydrolysis by TLC.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with an organic solvent (e.g., ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. The carboxylic acid will precipitate out.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine.
-
Dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the deprotected carboxylic acid.
-
Considerations for Hindered Esters: The hydrolysis of sterically hindered esters can be slow.[17][18] In such cases, stronger conditions (higher temperature, longer reaction times, or stronger bases) may be necessary.[17][19]
Table 2: Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Methyl Ester | Me | MeOH, acid catalyst or TMS-diazomethane | Base hydrolysis (saponification)[16] | Stable to acid, hydrogenolysis |
| Benzyl Ester | Bn | Benzyl alcohol, acid catalyst or benzyl bromide, base | Catalytic hydrogenolysis (H₂/Pd) | Stable to mild acid and base |
| tert-Butyl Ester | tBu | Isobutylene, acid catalyst or (Boc)₂O, DMAP | Strong acid (e.g., TFA, HCl) | Stable to base, nucleophiles, hydrogenolysis |
Orthogonal Protecting Group Strategy
For the synthesis of complex molecules derived from 2-amino-3,5-dibromo-6-fluorobenzoic acid, an orthogonal protecting group strategy is essential.[3][4][5] This allows for the selective manipulation of either the amino or the carboxylic acid group. A highly effective orthogonal pairing is the Boc group for the amine and a methyl or benzyl ester for the carboxylic acid .
-
Boc (amine) and Methyl Ester (acid): The Boc group can be removed with acid (e.g., TFA) while the methyl ester remains intact. Conversely, the methyl ester can be hydrolyzed with base (e.g., NaOH) without affecting the Boc group.[2]
-
Boc (amine) and Benzyl Ester (acid): The Boc group is removed with acid, and the benzyl ester is cleaved by catalytic hydrogenolysis. These deprotection conditions are mutually exclusive, providing excellent orthogonality.
Workflow for an Orthogonal Protection Strategy
The following diagram illustrates a decision-making workflow for implementing an orthogonal protecting group strategy for 2-amino-3,5-dibromo-6-fluorobenzoic acid.
Caption: Orthogonal protection workflow.
Conclusion
The successful synthesis of complex molecules from 2-amino-3,5-dibromo-6-fluorobenzoic acid hinges on a well-designed and executed protecting group strategy. The use of orthogonal protecting groups, such as the acid-labile Boc group for the amine and a base-labile methyl ester or hydrogenolysis-labile benzyl ester for the carboxylic acid, provides the necessary chemoselectivity for sequential functionalization. By following the detailed protocols and understanding the chemical principles outlined in this application note, researchers can confidently navigate the synthetic challenges posed by this highly functionalized building block, enabling the efficient construction of novel chemical entities for drug discovery and development.
References
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455-2504.
- Bourne, E. J., Stacey, M., Tatlow, J. C., & Tedder, J. M. (1949). Studies on trifluoroacetic acid. Part I. The esterification of carboxylic acids with trifluoroacetic anhydride. Journal of the Chemical Society (Resumed), 2976-2979.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- Theodorou, V., Skobridis, K., & Tzakos, A. G. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Smith, A. B., III, & Kanoh, N. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
- Newman, M. S. (1941). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 6(2), 247-251.
-
University of Delhi. (n.d.). Carboxyl protecting groups. Retrieved from [Link]
-
SlideShare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]
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SlideShare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]
- Google Patents. (n.d.). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
Introduction: The Strategic Importance of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and three different halogen atoms, offers multiple points for diversification, making it a valuable starting material for the synthesis of complex molecules with potential biological activity. Anthranilic acid derivatives, in general, are precursors to a wide range of heterocyclic compounds, including quinazolines and acridines. The presence of bromine atoms allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further complexity.[1][2] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates.[3]
This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, intended for researchers, scientists, and drug development professionals. The protocols described herein are designed to be robust and scalable, with a focus on safety, efficiency, and product quality.
Synthetic Strategy: A Multi-Step Approach to a Complex Molecule
The synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is best approached through a multi-step sequence starting from a readily available precursor. A logical and scalable route involves the following key transformations:
-
Starting Material Selection: 2-Amino-6-fluorobenzoic acid is an ideal starting material as it already contains the desired amino and fluoro substituents in the correct positions. This simplifies the synthesis and avoids potentially low-yielding fluorination steps later in the sequence.
-
Electrophilic Bromination: The core of the synthesis is the regioselective introduction of two bromine atoms onto the aromatic ring. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-amino-6-fluorobenzoic acid, the positions ortho and para to the amino group are positions 3 and 5, which is the desired substitution pattern.
The overall synthetic workflow is depicted in the diagram below:
Caption: Synthetic workflow for 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
PART 1: Detailed Experimental Protocols
Scale-Up Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
This protocol describes the synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid in a 20 L jacketed reactor.
Materials and Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
-
2-Amino-6-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Deionized water
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves[4]
Procedure:
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.
-
Charging of Reagents:
-
To the reactor, charge 2-Amino-6-fluorobenzoic acid (1.00 kg, 6.45 mol).
-
Add acetonitrile (10 L).
-
Stir the mixture at room temperature (20-25 °C) to obtain a suspension.
-
-
Bromination:
-
In a separate container, dissolve N-Bromosuccinimide (2.40 kg, 13.5 mol, 2.1 eq.) in acetonitrile (5 L).
-
Slowly add the NBS solution to the reactor via the addition funnel over a period of 2-3 hours.
-
Maintain the internal temperature of the reactor below 30 °C during the addition. Use the reactor jacket for cooling if necessary.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution (5 L) to the reaction mixture to quench any unreacted bromine.
-
Stir for 30 minutes.
-
The product will precipitate out of the solution.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with deionized water (2 x 5 L).
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Purification by Recrystallization
For applications requiring higher purity, the crude product can be recrystallized.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring and reflux condenser
-
Filtration apparatus
-
Vacuum oven
-
Crude 2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution:
-
Charge the crude 2-Amino-3,5-dibromo-6-fluorobenzoic acid into a clean reactor.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The exact volume will depend on the batch size, but a good starting point is 10-15 mL of ethanol per gram of crude product.
-
Heat the mixture to reflux with stirring until a clear solution is obtained.
-
-
Crystallization:
-
Slowly add deionized water to the hot solution until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature with gentle stirring.
-
Further cool the mixture to 0-5 °C using the reactor jacket to maximize crystal formation.
-
-
Isolation and Drying:
-
Filter the recrystallized product.
-
Wash the crystals with a cold ethanol/water mixture (1:1).
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
PART 2: Analytical Characterization
Consistent and accurate analytical monitoring is crucial for a successful scale-up synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for monitoring reaction progress and determining the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the final product.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic proton and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.
-
Expected [M-H]⁻: 311.87 (for C₇H₄Br₂FNO₂)
PART 3: Safety and Handling
3.1. Hazard Identification
-
2-Amino-6-fluorobenzoic acid: May cause skin and eye irritation. Harmful if swallowed.[5]
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Oxidizing solid.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid: The safety profile of the final product has not been fully established. Based on its structure, it should be handled as a potentially hazardous chemical. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[6]
3.2. Personal Protective Equipment (PPE)
-
Wear appropriate personal protective equipment, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]
-
When handling powders, use a respirator or work in a well-ventilated fume hood to avoid dust inhalation.[6]
3.3. Handling and Storage
-
Handle all chemicals in a well-ventilated area, preferably in a fume hood.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]
PART 4: Downstream Applications
The versatile structure of 2-Amino-3,5-dibromo-6-fluorobenzoic acid allows for a variety of subsequent chemical transformations.
Caption: Potential downstream applications of the target molecule.
-
Suzuki-Miyaura Coupling: The two bromine atoms can be sequentially or simultaneously replaced with various aryl or alkyl groups using palladium catalysis.[1][2] This allows for the rapid generation of a library of diverse compounds.
-
Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents.[8][9]
-
Heterocycle Synthesis: The anthranilic acid moiety can be used to construct various heterocyclic systems, such as quinazolinones, which are important pharmacophores.
References
- Tanaka N., Ashida T., Sasada Y., Kakudo M., Structural Determination, spectroscopic and nonlinear optical features of 2–acetamido–5–bromobenzoic acid by experimental techniques and quantum chemical calculations, Bull. Chem. Soc. Jpn. 40 (1967) p. 2717–2723. (Source not directly accessible)
-
Simple and efficient strategies for the syntheses of enantiomerically enriched functionalized diethyl 2-amino-, 2,3-diamino- and 2-amino-3-hydroxypropylphosphonates. MDPI. [Link]
-
Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]
- Process for preparing anthranilic acids.
-
Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid. PubMed. [Link]
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. [Link]
- Process for the preparation of halogenated benzoic acids.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
- Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. ScienceDirect. (Link not provided)
- SAFETY DATA SHEET. (Source not directly accessible)
- Process for the preparation of haloanthranilic acids.
-
Amide bond formation by using amino acid fluorides. Semantic Scholar. [Link]
- Synthesis of Heterocycles from Anthranilic acid and its Deriv
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]
- Preparation of benzoic acid of high purity. (Source not directly accessible)
-
Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. ResearchGate. [Link]
-
Facile synthesis of anthranilic acid based dual functionalized novel hyper cross-linked polymer for promising CO2 capture and efficient Cr adsorption. ResearchGate. [Link]
-
DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. SciSpace. [Link]
-
Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis. DergiPark. [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic... ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. [Link]
-
Purification of Benzoic Acid by Crystallization. MeitY OLabs - YouTube. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PubMed Central. [Link]
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- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
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- 9. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging 2-Amino-3,5-dibromo-6-fluorobenzoic Acid Derivatives for Modern Drug Discovery
Abstract
The strategic incorporation of halogens, particularly fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance critical pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide focuses on the utility of 2-amino-3,5-dibromo-6-fluorobenzoic acid, a highly functionalized anthranilic acid derivative, as a versatile starting point for the development of novel therapeutic agents. Anthranilic acids are recognized as "privileged structures," forming the core of numerous biologically active compounds.[4][5] By leveraging the distinct reactivity of the amino, carboxylic acid, and halogen substituents on this specific scaffold, researchers can generate diverse chemical libraries for screening against various biological targets. This document provides a comprehensive overview of synthesis strategies, detailed experimental protocols for biological evaluation in oncology and bacteriology, and a framework for data interpretation, designed for researchers and scientists in the field of drug development.
The Scientific Rationale: Why This Scaffold?
The 2-amino-3,5-dibromo-6-fluorobenzoic acid scaffold (CAS: 175135-10-1) is pre-validated by several principles of medicinal chemistry.[6][7]
-
Fluorine's Impact : The single fluorine atom can significantly alter pKa, improve lipophilicity, and block metabolic oxidation, often leading to enhanced drug-like properties.[1]
-
Dibromo-Substitution : The two bromine atoms provide steric bulk and electronic modifications. More importantly, they serve as synthetic handles for further chemical diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups.
-
Anthranilic Acid Core : This core is a known pharmacophore present in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[4][8][9] The vicinal amino and carboxylic acid groups are ideal for forming amides, esters, and heterocycles, enabling systematic Structure-Activity Relationship (SAR) studies.
The convergence of these features makes this scaffold a rich platform for generating novel chemical entities with high potential for therapeutic intervention.
Synthesis of Derivative Libraries: A Workflow
The primary advantage of the 2-amino-3,5-dibromo-6-fluorobenzoic acid core is the orthogonal reactivity of its functional groups. A typical workflow involves the derivatization of the carboxylic acid and/or the amino group.
Caption: General workflow for creating and screening derivative libraries.
Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling
This protocol describes a standard method for forming an amide bond between the core scaffold and a primary or secondary amine. The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) minimizes side reactions and racemization.
Rationale: Amide bonds are metabolically stable and prevalent in pharmaceuticals. This reaction allows for the systematic introduction of diverse R-groups to probe the binding pocket of a biological target.
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Desired primary/secondary amine (e.g., benzylamine, morpholine)
-
EDC.HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-3,5-dibromo-6-fluorobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: Protocols for Screening
The halogenated anthranilic acid motif has shown promise in several therapeutic areas. Below are validated protocols for screening newly synthesized derivatives for anticancer and antibacterial activity.
Anticancer Activity Evaluation
Rationale: Many small molecule kinase inhibitors and apoptosis inducers contain halogenated aromatic rings. These derivatives can be screened for their ability to inhibit cancer cell proliferation.[9][10][11][12]
Caption: A hypothetical pathway for apoptosis induction by a drug candidate.
Protocol 2: In Vitro Cytotoxicity by MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma).[9][12]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized derivatives dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet and count cells using a hemocytometer. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds (or vehicle control - 0.5% DMSO). Include a "no-cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antibacterial (Anti-Quorum Sensing) Activity
Rationale: Halogenated anthranilic acids are known to inhibit the biosynthesis of the Pseudomonas quinolone signal (PQS), a key molecule in the quorum sensing (QS) pathway of the pathogenic bacterium Pseudomonas aeruginosa.[4] Inhibiting QS can reduce virulence and biofilm formation without exerting bactericidal pressure, which may reduce the development of resistance.[4]
Protocol 3: Crystal Violet Biofilm Inhibition Assay
This protocol quantifies the ability of compounds to prevent the formation of bacterial biofilms.
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Luria-Bertani (LB) broth
-
Synthesized derivatives dissolved in DMSO
-
96-well flat-bottomed polystyrene plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Glacial acetic acid (30%)
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking. Dilute the overnight culture 1:100 in fresh LB broth.
-
Compound Addition: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add the test compounds at desired final concentrations (e.g., 100 µM). Include a vehicle control (DMSO) and a growth control (no compound).
-
Incubation: Incubate the plate under static conditions at 37°C for 24 hours to allow for biofilm formation.
-
Planktonic Cell Removal: After incubation, discard the liquid medium and gently wash the wells three times with PBS to remove non-adherent (planktonic) bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This stains the adherent biofilm mass.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Destaining: Add 200 µL of 30% acetic acid in water to each well to solubilize the stain from the biofilm. Incubate for 15 minutes.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottomed plate and measure the absorbance at 590 nm.
-
Analysis: A lower absorbance value compared to the vehicle control indicates inhibition of biofilm formation. Calculate the percentage of inhibition.
Data Presentation and Interpretation
Systematic logging of results is critical for establishing SAR. A tabular format is recommended for clarity.
Table 1: Representative Biological Data for a Hypothetical Derivative Series
| Compound ID | R-Group (Amide) | HCT116 IC₅₀ (µM) | P. aeruginosa Biofilm Inhibition at 50 µM (%) |
| Core | -OH | > 100 | 5 ± 2% |
| DA-01 | -NH-benzyl | 15.2 | 45 ± 6% |
| DA-02 | -NH-(4-fluorobenzyl) | 8.7 | 62 ± 5% |
| DA-03 | -morpholino | 45.1 | 12 ± 3% |
| DA-04 | -NH-(3-pyridyl) | 22.5 | 78 ± 4% |
Interpretation:
-
SAR for Anticancer Activity: The data suggests that a benzylamide (DA-01) confers activity. Adding a fluorine atom to the benzyl ring (DA-02) improves potency, a common observation in medicinal chemistry. The bulky, polar morpholine group (DA-03) is detrimental to activity.
-
SAR for Anti-Biofilm Activity: Aromatic and heteroaromatic groups appear crucial. The pyridine-containing derivative (DA-04) shows the highest activity, suggesting a potential key interaction (e.g., hydrogen bonding) that could be further explored.
Conclusion
The 2-amino-3,5-dibromo-6-fluorobenzoic acid scaffold represents a highly promising and synthetically tractable starting point for drug discovery campaigns. Its inherent chemical handles allow for the rapid generation of diverse derivatives. The protocols detailed in this guide provide a robust framework for synthesizing, screening, and evaluating these novel compounds for potential anticancer and antibacterial applications. By combining rational design with systematic biological evaluation, researchers can effectively explore the chemical space around this scaffold to identify next-generation therapeutic leads.
References
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
- Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI.
- Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. PubMed.
- Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research.
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development.
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. International Journal of Drug Development & Research.
- Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Oakwood Chemical.
- Biological Potential of FluoroBenzene Analogs. JSciMed Central.
- Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Applications of fluorine-containing amino acids for drug design. PubMed.
- 2-AMINO-3,5-DIBROMO-6-FLUOROBENZOIC ACID Product Description. ChemicalBook.
- Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-3,5-dibromo-6-fluorobenzoic acid [oakwoodchemical.com]
- 7. 175135-10-1 CAS MSDS (2-AMINO-3,5-DIBROMO-6-FLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. research.uees.edu.ec [research.uees.edu.ec]
- 9. mdpi.com [mdpi.com]
- 10. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
Welcome to the technical support guide for the synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS 175135-10-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols. Our goal is to help you navigate the common challenges associated with this synthesis and systematically optimize your reaction yield and purity.
Section 1: Synthesis Overview & Key Principles
The preparation of 2-Amino-3,5-dibromo-6-fluorobenzoic acid typically involves the direct electrophilic dibromination of 2-Amino-6-fluorobenzoic acid. The reaction's success hinges on controlling the regioselectivity and minimizing side reactions.
The Core Reaction Pathway
The primary synthetic route is an electrophilic aromatic substitution. The starting material, 2-amino-6-fluorobenzoic acid, possesses three distinct substituents on the aromatic ring, each influencing the position of the incoming bromine electrophiles.
-
-NH₂ (Amino) Group: A strongly activating ortho-, para-director.
-
-COOH (Carboxylic Acid) Group: A deactivating meta-director.
-
-F (Fluoro) Group: A deactivating ortho-, para-director.
The powerful activating and directing effect of the amino group dominates, guiding the two bromine atoms to the positions ortho (position 3) and para (position 5) relative to it.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low. What are the most common causes?
Low yield is a frequent issue stemming from three primary sources: incomplete reaction, formation of side-products, and losses during work-up and purification.
-
Incomplete Reaction: The combined deactivating effects of the fluoro and carboxyl groups can render the ring less reactive than a simple aniline. Ensure you are using a sufficient excess of the brominating agent (at least 2.0 equivalents) and allowing adequate reaction time. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The electron-rich amino group is susceptible to oxidation by the brominating agent, leading to the formation of dark, tarry byproducts that complicate purification and reduce the mass balance.
-
Purification Losses: The product has moderate solubility. Significant material can be lost during recrystallization if an inappropriate solvent system is used or if the product is not fully precipitated.
Q2: My crude product analysis (NMR/LC-MS) shows multiple spots/peaks. What are the likely side-products?
The most common impurities are products of incomplete or over-bromination. The presence of various halogenated benzoic acids is a known challenge in similar syntheses.[1][2]
| Potential Side-Product | Structure | Common Cause | How to Minimize |
| 3-Bromo Isomer | 2-Amino-3-bromo-6-fluorobenzoic acid | Insufficient brominating agent (<1 eq.) or short reaction time. | Use >2 eq. of brominating agent and monitor for full conversion. |
| 5-Bromo Isomer | 2-Amino-5-bromo-6-fluorobenzoic acid | Insufficient brominating agent. The para position is highly activated. | Use >2 eq. of brominating agent. |
| Over-bromination Products | e.g., 2-Amino-3,4,5-tribromo-6-fluorobenzoic acid | Excessive brominating agent or elevated reaction temperature. | Carefully control stoichiometry (start with ~2.1 eq.). Maintain low reaction temperatures. |
| Oxidative Degradation | Complex polymeric materials | Reaction of the amino group with the brominating agent (especially Br₂). | Use a milder brominating agent like N-Bromosuccinimide (NBS) and consider running the reaction under an inert (N₂ or Ar) atmosphere. |
Q3: The reaction is messy, turning dark brown or black, and purification is difficult. What is happening and how can I prevent it?
This indicates significant oxidation of your starting material or product. Aniline derivatives are easily oxidized, especially by strong electrophiles like elemental bromine.
Causality: Direct exposure to a high concentration of Br₂ can lead to rapid, uncontrolled side reactions.
Solution: Switch from liquid bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, constant concentration of the bromine electrophile in solution, which favors the desired aromatic substitution pathway over oxidation. A protocol using NBS in ethanol at controlled temperatures has proven effective for brominating similar substrates.[3]
Q4: How do I effectively purify the final product, 2-Amino-3,5-dibromo-6-fluorobenzoic acid?
A multi-step approach is often necessary.
-
Aqueous Work-up: After quenching the reaction, a wash with a reducing agent solution (e.g., sodium bisulfite or thiosulfate) will remove any unreacted bromine.
-
Acid-Base Extraction: Since the target molecule is an acid, you can dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Re-acidification of the aqueous layer with HCl will then precipitate your product, which can be collected by filtration.
-
Recrystallization: This is the most effective final purification step. An ethanol/water mixture is a good starting point. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly.
Q5: What is the optimal temperature for this reaction?
Temperature control is critical for selectivity.
-
Recommendation: Start the reaction at a low temperature, typically 0-5 °C , by adding the brominating agent slowly to a cooled solution of the starting material.
-
Rationale: Low temperatures suppress the rates of exothermic side reactions, particularly oxidation and over-bromination. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion. A patent for a related bromination highlights maintaining temperatures below 7 °C during reagent addition.[3]
Section 3: Recommended Experimental Protocol
This protocol is designed as a robust starting point, incorporating best practices to maximize yield and purity. It prioritizes the use of NBS for better control.
Reagents & Materials:
-
2-Amino-6-fluorobenzoic acid (1.0 eq.)
-
N-Bromosuccinimide (NBS) (2.1 eq.)
-
Ethanol (ACS Grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Sodium thiosulfate (Na₂S₂O₃)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-6-fluorobenzoic acid (1.0 eq.) in ethanol (~10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
NBS Addition: Add N-Bromosuccinimide (2.1 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching & Solvent Removal: Cool the mixture back to ~10 °C and quench by adding 1 M Na₂S₂O₃ solution to neutralize any remaining active bromine. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
To the resulting residue, add ethyl acetate and deionized water. Stir vigorously.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of boiling ethanol.
-
Slowly add hot water dropwise until persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
-
Section 4: Advanced Optimization & Troubleshooting Workflow
If the standard protocol does not meet your yield or purity requirements, use the following decision tree and parameter table to guide your optimization.
Caption: A decision tree for troubleshooting common synthesis issues.
Parameter Optimization Table
| Parameter | Standard Condition | Variation & Rationale | Expected Outcome |
| Brominating Agent | NBS (2.1 eq.) | Use Br₂ in Acetic Acid. Rationale: A more aggressive system that may increase reaction rate but risks more oxidation. | Potentially faster reaction, but likely lower purity. |
| Solvent | Ethanol | Acetic Acid. Rationale: Can help solubilize all components and protonate the amino group slightly, potentially reducing its susceptibility to oxidation. | May improve purity by reducing tar formation. |
| Temperature | 0°C to RT | -10°C to 5°C. Rationale: Further reducing the temperature can enhance selectivity and minimize side reactions, but may significantly slow the reaction rate. | Higher purity and selectivity, but may require extended reaction times. |
| Stoichiometry | 2.1 eq. NBS | 2.05 eq. NBS. Rationale: If over-bromination is a persistent issue, slightly reducing the amount of brominating agent can help. | Reduced over-bromination, but risks incomplete conversion. Requires careful monitoring. |
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Ali, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Dana Bioscience. 2-Amino-6-bromo-4-fluorobenzoic acid 100mg. [Link]
-
Oakwood Chemical. 2-Amino-3,5-dibromo-6-fluorobenzoic acid. [Link]
- Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes.
-
National Institutes of Health (NIH). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
-
Chem-Impex. 2-Amino-6-fluorobenzoic acid. [Link]
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
ResearchGate. Synthesis of 2-amino-3, 5-dibromobenzophenone. [Link]
-
PubChem. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. [Link]
-
National Institutes of Health (NIH). 2-Amino-5-fluorobenzoic acid. [Link]
-
DergiPark. Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis. [Link]
Sources
Technical Support Center: Dehalogenation of Polyhalogenated Benzoic Acids
Welcome to the technical support center for the dehalogenation of polyhalogenated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in or planning experiments involving this critical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of these reactions. Our goal is to equip you with the knowledge to not only execute these experiments successfully but also to troubleshoot the inevitable challenges that arise.
Introduction: The Significance of Dehalogenation
The removal of halogen atoms from polyhalogenated benzoic acids is a pivotal reaction in organic synthesis and pharmaceutical development. These reactions are essential for detoxifying environmental pollutants, modifying the biological activity of drug candidates, and as a strategic step in the synthesis of complex molecules.[1][2] The carbon-halogen bond strength, steric hindrance, and electronic effects of the substituents all play a crucial role in the feasibility and outcome of the dehalogenation process. Understanding these factors is paramount to designing and troubleshooting your experiments.[1][2][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing dehalogenation of polyhalogenated benzoic acids.
Q1: My dehalogenation reaction is sluggish or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to an incomplete reaction. Firstly, the inherent stability of the carbon-halogen bond is a primary consideration. C-F bonds are significantly stronger than C-Cl, C-Br, and C-I bonds, making defluorination the most challenging.[3] Secondly, the choice of catalyst and reaction conditions is critical. For catalytic hydrodehalogenation, palladium-based catalysts are often the "go-to" choice for aryl chlorides.[4][5] However, the catalyst's activity can be diminished by impurities in the starting material or solvent. Ensure your reagents and solvents are of high purity and appropriately degassed. Lastly, the hydrogen source in hydrodehalogenation is crucial. If using H₂ gas, ensure adequate pressure and efficient stirring to overcome mass transfer limitations. For transfer hydrogenation, the choice and stoichiometry of the hydrogen donor (e.g., formic acid, isopropanol) are critical.[6]
Q2: I am observing the formation of unexpected byproducts. How can I identify and minimize them?
A2: Side reactions are a common challenge. In palladium-catalyzed reactions, competitive pathways like decarboxylative C-C bond coupling or C-H arylation can occur.[7] The formation of biphenyl or other coupling products suggests that the catalytic cycle is favoring reductive elimination pathways that lead to C-C bond formation. To mitigate this, optimizing the ligand, base, and solvent system is key. For instance, using phosphite ligands with palladium catalysts has been shown to effectively promote dehalogenation while minimizing side reactions.[8] Careful monitoring of the reaction by techniques like TLC, GC-MS, or LC-MS can help in the early identification of byproducts, allowing for timely adjustments to the reaction conditions.
Q3: How does the position of the halogen and other substituents on the benzoic acid ring affect the dehalogenation?
A3: The regioselectivity of dehalogenation is heavily influenced by both steric and electronic factors. Generally, halogens at the ortho position to the carboxylic acid group can be more readily removed due to steric hindrance and potential chelation effects with the catalyst.[9] Electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution-type dehalogenation mechanisms, while electron-donating groups may favor other pathways.[10] For instance, in microbial reductive dechlorination, there is a noted preference for the removal of meta and para chlorines in PCB mixtures.[11]
Q4: What are the best analytical methods to monitor the progress of my dehalogenation reaction?
A4: A multi-faceted analytical approach is often the most effective.
-
Thin-Layer Chromatography (TLC): Provides a quick and simple way to qualitatively track the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, providing both retention time and mass spectral data for identification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of benzoic acid derivatives.[12][13][14] It can be coupled with UV or mass spectrometry (LC-MS) detectors for quantification and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the starting materials, intermediates, and final products. ¹⁹F NMR is particularly useful when dealing with fluorinated compounds.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the dehalogenation of polyhalogenated benzoic acids.
Problem 1: Incomplete or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of catalyst. • For heterogeneous catalysts (e.g., Pd/C), ensure proper activation if required. • Consider catalyst poisoning from impurities in the substrate or solvent; purify starting materials.[15] |
| Insufficient Hydrogen Source | • For H₂ gas, check for leaks in the system and ensure adequate pressure. • For transfer hydrogenation, increase the equivalents of the hydrogen donor. |
| Incorrect Solvent | • Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. • The polarity of the solvent can influence reaction rates; consider screening different solvents. |
| Suboptimal Temperature | • Some dehalogenations require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Strong Carbon-Halogen Bond | • For C-F bonds, more forcing conditions or specialized catalysts (e.g., photocatalysts) may be necessary.[16][17] |
Problem 2: Low Yield
| Potential Cause | Troubleshooting Steps |
| Product Loss During Workup | • Benzoic acids can be water-soluble, especially in their salt form. Check the aqueous layer for your product.[18][19] • If your product is volatile, it may be lost during solvent removal. Use a cold trap and gentle evaporation conditions.[19] |
| Side Reactions | • Optimize reaction conditions (temperature, catalyst loading, reaction time) to favor the desired dehalogenation pathway. • Analyze byproducts to understand the competing reactions and adjust the strategy accordingly. |
| Incomplete Reaction | • Refer to the troubleshooting steps for "Incomplete or No Reaction." |
Problem 3: Poor Selectivity (Dehalogenation at the wrong position)
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Effects | • The inherent electronic and steric properties of the substrate dictate the most reactive site. This may not be tunable with standard conditions. |
| Catalyst/Ligand Choice | • Different catalysts and ligands can exhibit different regioselectivities. Screen a variety of catalytic systems. For example, rhodium-based catalysts have shown different selectivity patterns compared to palladium.[20][21] |
| Reaction Mechanism | • The dominant reaction mechanism (e.g., reductive elimination, nucleophilic aromatic substitution) can influence selectivity. Modifying the reaction conditions (e.g., base, solvent) can sometimes favor one mechanism over another. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Hydrodehalogenation
This protocol provides a general starting point. Optimization will be necessary for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the polyhalogenated benzoic acid (1.0 mmol) and the palladium catalyst (e.g., 5-10 mol% Pd/C).
-
Solvent and Base: Add an appropriate anhydrous solvent (e.g., methanol, ethanol, or THF, 10 mL) and a base (e.g., triethylamine or sodium acetate, 1.2-2.0 equiv).
-
Hydrogen Source:
-
For H₂ gas: Purge the flask with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or at a specific pressure).
-
For transfer hydrogenation: Add the hydrogen donor (e.g., formic acid, ammonium formate, or isopropanol, 3-10 equiv).
-
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (room temperature to reflux).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Simplified Catalytic Cycle for Hydrodehalogenation
Caption: A simplified representation of the palladium-catalyzed hydrodehalogenation cycle.
Diagram 2: Troubleshooting Decision Tree for Incomplete Dehalogenation
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- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 11. Microbial reductive dehalogenation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS: 175135-10-1).[1] This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and effectively manage impurity profiles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, which typically involves the electrophilic bromination of 2-Amino-6-fluorobenzoic acid.
Question 1: My reaction is incomplete. Analysis (TLC/HPLC) shows significant amounts of starting material and at least one intermediate.
-
Probable Cause: This issue points to insufficient bromination. The electrophilic substitution occurs in two steps, and stalling after the first addition results in mono-brominated impurities. The primary causes are:
-
Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) to the substrate is too low.
-
Low Reaction Temperature: The activation energy for the second bromination is not being met, slowing the reaction rate significantly.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
-
Suggested Solution:
-
Adjust Stoichiometry: Ensure you are using at least 2.0 equivalents of the brominating agent. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Optimize Temperature: While initial addition of the brominating agent may be done at a lower temperature to control the reaction, you may need to gently warm the mixture to ensure the second bromination occurs. Monitor the reaction progress by TLC or HPLC to find the optimal temperature, avoiding excessive heat which can promote side reactions.[2]
-
Increase Reaction Time: Continue to monitor the reaction every 1-2 hours after the initial phase. Extend the total reaction time until analysis shows the complete consumption of the starting material and mono-brominated intermediate.
-
Question 2: My final product is contaminated with a significant, less polar impurity, and the yield is lower than expected. What is this byproduct?
-
Probable Cause: The most likely culprit is a decarboxylated impurity, 2,4-dibromo-3-fluoroaniline . The presence of multiple electron-withdrawing groups on the aromatic ring can make the carboxyl group susceptible to loss as CO2, particularly under harsh acidic conditions or elevated temperatures.[3][4] This side reaction is a known challenge in the chemistry of substituted benzoic acids.[5][6]
-
Suggested Solution:
-
Strict Temperature Control: Avoid overheating the reaction mixture. The risk of decarboxylation increases significantly with temperature. If heating is necessary to drive bromination, do so cautiously and for the minimum time required.
-
Control Acidity: While some syntheses are performed in acidic media (e.g., sulfuric acid), excessively strong acid concentrations can promote decarboxylation.[3] If possible, perform the reaction in a solvent like acetic acid or an alcohol, which provides a less harsh acidic environment.
-
Purification: The decarboxylated impurity has significantly different properties (no acidic proton, more basic amine) than the desired product. It can often be removed during an aqueous workup by extracting the acidic product into a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃), leaving the neutral/basic impurity in the organic layer. The final product can then be re-precipitated by acidifying the aqueous layer.
-
Question 3: The isolated product is off-color (e.g., yellow, brown, or purple) even after initial purification.
-
Probable Cause:
-
Residual Bromine: Traces of the brominating agent (Br₂) can impart a yellow or brown color.
-
Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can form highly colored impurities. This can be exacerbated by heat, light, or residual oxidizing agents.
-
Azo/Azoxy Formation: Under certain conditions, especially if diazotization conditions are inadvertently created, trace amounts of colored dimeric species can form.[7]
-
-
Suggested Solution:
-
Quenching: During the workup, add a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any excess bromine.
-
Recrystallization with Charcoal: Perform a recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetic Acid/Water, or Xylene[8]). Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing the product to crystallize.
-
Inert Atmosphere: For high-purity material, conduct the reaction and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Visualizing the Synthetic Pathway and Impurity Formation
The following diagrams illustrate the intended reaction and the formation of key impurities.
Caption: High-level workflow for the synthesis and purification of the target compound.
Caption: Key impurity pathways originating from the desired reaction sequence.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis? A: Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are effective. NBS is often preferred in a laboratory setting because it is a solid and easier to handle than liquid bromine. It generates Br₂ in situ in the presence of an acid catalyst, allowing for a more controlled reaction. For industrial-scale production, liquid bromine might be more cost-effective.
Q2: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system like Ethyl Acetate/Hexanes (e.g., 30:70) with a few drops of acetic acid to ensure the carboxylic acid spots cleanly. The desired product will be less polar (higher Rf) than the mono-brominated intermediate, which in turn will be less polar than the starting material. High-Performance Liquid Chromatography (HPLC) provides more quantitative and accurate monitoring.
Q3: What analytical techniques are essential for final purity confirmation? A: A combination of techniques is recommended:
-
¹H and ¹⁹F NMR: To confirm the structure and substitution pattern. The disappearance of aromatic protons and the presence of the expected signals confirm the structure. ¹⁹F NMR is highly sensitive to the electronic environment and can help confirm the fluorine's position.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (MW: 312.93 g/mol )[1] and to identify the mass of any impurities present in the sample.
-
HPLC: To determine the purity level chromatographically (e.g., >98%).
Q4: What are the typical storage conditions for 2-Amino-3,5-dibromo-6-fluorobenzoic acid? A: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from light and strong oxidizing agents. Room temperature storage is generally acceptable.[9]
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2-Amino-6-fluorobenzoic acid (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.1 eq.) in the same solvent. Add this solution dropwise to the stirred solution of the starting material over 30-60 minutes.
-
Scientist's Note: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and minimize the formation of side products. Maintain the internal temperature below 40°C during the addition.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using TLC or HPLC every hour. If the reaction is sluggish, gently warm the mixture to 40-50°C.
-
Workup and Quenching: Once the reaction is complete (typically 4-8 hours), cool the mixture in an ice bath. Pour the reaction mixture into a beaker containing cold water. A precipitate should form.
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the yellow/orange color of excess bromine disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual solvent and salts.
-
Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Scientist's Note: If the solution is colored, this is the point to add a small amount of activated charcoal.
-
-
Filtration (if charcoal was used): If charcoal was added, perform a hot filtration through a pad of celite to remove it.
-
Crystallization: To the hot, clear solution, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Summary Table: Key Compounds and Impurities
| Compound Name | Molecular Formula | MW ( g/mol ) | Typical Analytical Signature |
| 2-Amino-6-fluorobenzoic acid (Starting Material) | C₇H₆FNO₂ | 155.13[10] | Lowest Rf on TLC; M+H⁺ = 156 |
| Mono-bromo Intermediate | C₇H₅BrFNO₂ | 234.02[11] | Intermediate Rf on TLC; M+H⁺ = 234/236 |
| 2-Amino-3,5-dibromo-6-fluorobenzoic acid (Product) | C₇H₄Br₂FNO₂ | 312.93 [1] | Highest Rf on TLC; M+H⁺ = 313/315/317 |
| 2,4-dibromo-3-fluoroaniline (Decarboxylated Impurity) | C₆H₄Br₂FN | 268.91 | Non-acidic; M+H⁺ = 269/271/273 |
References
-
Willard, J. & O'Brien, R. (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Available at: [Link]
-
Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Available at: [Link]
-
Nature Portfolio. (2017). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Nature Communications. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available at: [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Available at: [Link]
- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
Pharmazi. (n.d.). Understanding the Chemical Properties and Applications of 2-Amino-6-fluorobenzoic Acid. Available at: [Link]
-
PubChem. (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. Available at: [Link]
Sources
- 1. 2-Amino-3,5-dibromo-6-fluorobenzoic acid [oakwoodchemical.com]
- 2. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. 2-Amino-5-bromo-3-fluorobenzoic acid | 874784-14-2 [sigmaaldrich.com]
- 10. 2-Amino-6-fluorobenzoic acid 98 434-76-4 [sigmaaldrich.com]
- 11. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
improving solubility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid for reactions
Technical Support Center: 2-Amino-3,5-dibromo-6-fluorobenzoic acid
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Reactions
Welcome to the technical support guide for 2-Amino-3,5-dibromo-6-fluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility issues with this compound. As a halogenated aromatic molecule, its planar structure and intermolecular forces can lead to poor solubility in common reaction solvents, posing a significant hurdle to achieving optimal reaction kinetics, yield, and purity.[1][2] This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to effectively manage and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-Amino-3,5-dibromo-6-fluorobenzoic acid in my reaction solvent. Why is it so poorly soluble?
A1: The limited solubility of this compound stems from its physicochemical properties. The molecule is a crystalline solid with a relatively planar and rigid aromatic structure.[2][3] This planarity promotes strong intermolecular π-π stacking interactions in the crystal lattice, which requires significant energy to overcome.[2] Additionally, the presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group can lead to strong self-association in the solid state. While it has polar functional groups, the bulky, hydrophobic bromine atoms and the aromatic ring reduce its affinity for many common solvents.
Q2: What is the first and most critical step when facing a solubility issue with this compound?
A2: The initial and most crucial step is a systematic solvent screening. Do not assume a single solvent will be effective. The goal is to find a solvent that can disrupt the compound's crystal lattice energy. Based on its structure, polar aprotic solvents are often the best starting point as they can engage in dipole-dipole interactions without interfering with the acidic and basic functionalities of the molecule.
Q3: My primary reaction solvent isn't working. Can I use a co-solvent, and which ones are recommended?
A3: Yes, using a co-solvent is a highly effective and common strategy. A co-solvent is a water-miscible organic solvent added in small to moderate amounts to the primary solvent system to increase the solubility of a poorly soluble compound.[4][5][6] The mechanism involves reducing the overall polarity of the solvent system (if aqueous) or disrupting the solvent's self-association, which creates "space" for the solute to dissolve.[]
For 2-Amino-3,5-dibromo-6-fluorobenzoic acid, pairing a primary solvent with a small amount of a strong polar aprotic co-solvent is recommended. For example, if your reaction is in Tetrahydrofuran (THF), adding 5-10% (v/v) of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can dramatically improve solubility without significantly altering the reaction conditions.
Q4: How does pH influence the solubility of this molecule, and how can I leverage this?
A4: The solubility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is highly pH-dependent due to its amphoteric nature—it possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2).[8] You can exploit this by converting the molecule into a more soluble salt form in situ.[][9]
-
In Basic Conditions (pH > 7): Adding a suitable base will deprotonate the carboxylic acid group to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, much more soluble in polar solvents, especially aqueous or protic ones.[9][10] This is the most common and effective pH-adjustment strategy.
-
In Acidic Conditions (pH < 2): Adding a strong acid will protonate the amino group to form an ammonium salt (-NH3⁺). While this also creates a more soluble ionic species, it is often less practical for many organic reactions where a free amine is the desired nucleophile.
Q5: If I form a salt to dissolve the compound, will it interfere with my subsequent reaction?
A5: It depends on the reaction. If your reaction requires the carboxylic acid moiety to be reactive (e.g., for an esterification or amidation), converting it to a carboxylate salt will render it unreactive towards electrophiles. However, if the reaction occurs at the amino group or another part of the molecule, forming the carboxylate salt is an excellent strategy. You must choose a base that will not interfere with your reagents. Non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are often preferred over inorganic bases like NaOH or K₂CO₃ if you need to maintain a homogenous organic solution.
Q6: I managed to dissolve the compound, but it precipitated out of the solution midway through the reaction. What happened?
A6: This common issue, known as "crashing out," can occur for several reasons:
-
Change in Temperature: If you initially heated the mixture to achieve dissolution, the compound might precipitate as the reaction cools or if the heat generated by the reaction itself dissipates.
-
Change in Solvent Composition: The reaction itself may consume a reagent that was acting as a co-solvent or produce a byproduct in which your compound is insoluble.
-
Change in pH: If the reaction generates an acidic or basic byproduct, it could shift the pH of the mixture, converting your soluble salt form back into the insoluble free acid or base.
-
Supersaturation: You may have created a supersaturated solution that was kinetically stable for a short period before crashing out.
To resolve this, you may need to add more co-solvent, re-adjust the pH, or increase the reaction temperature (if thermally stable).
Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Path
The following diagram outlines a systematic approach to addressing solubility issues with 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Caption: A step-by-step decision tree for troubleshooting solubility.
Data Summary: Solvent Selection Guide
The choice of solvent is paramount. This table provides a starting point for your solvent screening experiments. Always test solubility in a small-scale vial before committing to a full-scale reaction.
| Solvent Class | Examples | Suitability for 2-Amino-3,5-dibromo-6-fluorobenzoic acid |
| Polar Aprotic | DMSO, DMF, DMAc, NMP, THF, Acetonitrile | Highly Recommended Starting Point. These solvents effectively solvate the polar functional groups. DMSO and DMF are particularly powerful due to their high dielectric constants.[] THF is a good, less polar option for reactions where DMSO/DMF might interfere. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate Suitability. Alcohols can act as both hydrogen bond donors and acceptors. However, solubility may be limited.[11] They are more effective when used as a co-solvent or when the compound is in its salt form. |
| Ethers | Dioxane, 2-MeTHF, Diethyl Ether | Generally Poor. While ethers like Dioxane and 2-MeTHF are better than non-polar options, they typically lack the polarity to effectively dissolve the compound on their own. They are often used as the primary solvent to which a stronger co-solvent is added. |
| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Not Recommended for Dissolution. The compound is highly insoluble in non-polar solvents. DCM may show very slight solubility but is generally ineffective.[3] These are more suitable as anti-solvents for crystallization or precipitation. |
| Aqueous Buffers | Phosphate, Acetate buffers | Poor, unless pH is adjusted. The free acid is practically insoluble in water. Solubility is only achieved at high or low pH where the compound is ionized to form a salt.[] |
Table 1: Recommended solvents for initial solubility screening.
Experimental Protocol 1: pH-Mediated Solubilization via Salt Formation
This protocol details the most robust method for dissolving the compound in a polar solvent system by converting it to its highly soluble carboxylate salt.
Objective: To achieve complete dissolution of 2-Amino-3,5-dibromo-6-fluorobenzoic acid by forming its triethylammonium salt in situ.
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid
-
Anhydrous Tetrahydrofuran (THF) or other suitable polar aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel with magnetic stirring
-
Nitrogen or Argon atmosphere (if reaction is air/moisture sensitive)
Procedure:
-
Vessel Preparation: To a dry, inert-atmosphere reaction vessel, add the 2-Amino-3,5-dibromo-6-fluorobenzoic acid (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., THF) to achieve the desired final reaction concentration (e.g., 0.1 M). Begin vigorous stirring.
-
Causality Note: At this stage, you will observe a heterogeneous slurry, as the compound is poorly soluble in THF alone.
-
-
Base Addition: Slowly add the non-nucleophilic base (e.g., TEA) dropwise. A slight molar excess (1.1 - 1.2 eq) is recommended to ensure complete deprotonation.
-
Self-Validation: As the base is added, you should observe the suspended solid particles begin to dissolve. The rate of dissolution is a direct indicator of salt formation.
-
-
Confirmation of Dissolution: Continue stirring for 10-15 minutes after the base addition is complete. A clear, homogeneous solution indicates successful salt formation and complete dissolution. If some solids remain, a slight warming of the mixture (to 30-40 °C) or the addition of a small amount of a polar aprotic co-solvent like DMSO (2-5% v/v) can be beneficial.
-
Proceed with Reaction: Once a clear solution is obtained, you can proceed with the addition of other reagents for your planned chemical transformation.
Mechanism Visualization:
The diagram below illustrates the equilibrium shift from the poorly soluble free acid to the highly soluble carboxylate salt upon the addition of a base.
Caption: Mechanism of pH-mediated solubilization.
References
-
Frontiers in Pharmacology. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. [Link]
-
Journal of Applied Sciences Research. Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid. [Link]
-
ResearchGate. Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Future Journal of Pharmaceutical Sciences. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
ACS Publications. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
-
PubMed. (2010). Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures. [Link]
- Google Patents.
-
ScienceDirect. Co-solvent: Significance and symbolism. [Link]
-
The Importance of Solubility for New Drug Molecules. (2020). [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
ScienceDirect. PH adjustment: Significance and symbolism. [Link]
-
PubChem. 2-Amino-3,5-dibromobenzaldehyde. [Link]
-
ACS Publications. (2023). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. [Link]
-
National Institutes of Health (NIH). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. [Link]
-
National Institutes of Health (NIH). Transfusion Reactions. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. [Link]
-
National Institutes of Health (NIH). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
National Institutes of Health (NIH). Halogenated aromatic amino acid 3,5-dibromo-d-tyrosine produces beneficial effects in experimental stroke and seizures. [Link]
Sources
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Technical Support Center: Catalyst Selection for 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
Welcome to the technical support center for reactions involving 2-Amino-3,5-dibromo-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success with this versatile but challenging substrate.
Introduction: Understanding the Substrate
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of several groups: a nucleophilic amino group, an acidic carboxyl group, and two reactive carbon-bromine bonds susceptible to cross-coupling. The ortho fluorine and amino groups introduce significant steric hindrance and electronic effects that must be carefully considered during catalyst selection.[1][2] This guide will focus primarily on palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for modifying this scaffold.[3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 2-Amino-3,5-dibromo-6-fluorobenzoic acid is not working. What are the most common reasons for failure?
A1: Failure in Suzuki-Miyaura couplings with this substrate often stems from a few key issues:
-
Catalyst Inhibition: The free amino (-NH₂) and carboxyl (-COOH) groups can coordinate to the palladium center, acting as catalyst poisons.[3][4]
-
Steric Hindrance: The substrate is sterically crowded around the C-Br bonds due to the ortho-amino and ortho-fluoro substituents, which can impede the crucial oxidative addition step.[1][2]
-
Inappropriate Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh that it causes decomposition of the starting material or the boronic acid.
-
Poor Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands are generally required to promote the catalytic cycle with challenging substrates.[5][6]
Q2: Can I perform selective coupling at one of the C-Br bonds?
A2: Achieving selective mono-arylation can be challenging due to the similar reactivity of the two C-Br bonds. However, it may be possible by carefully controlling stoichiometry (using a slight deficiency of the boronic acid) and reaction time. Stepwise functionalization, where the first coupling product is isolated before proceeding to the second, is a more reliable strategy for synthesizing di-substituted, unsymmetrical products.
Q3: What is the best general-purpose palladium catalyst to start with for this substrate?
A3: There is no single "magic bullet" catalyst. However, a good starting point for Suzuki-Miyaura or Buchwald-Hartwig reactions would be a system comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[3][7] Modern palladium precatalysts, like the G3 or G4 Buchwald palladacycles, are also excellent choices as they generate the active LPd(0) catalyst more cleanly and efficiently.[8][9]
Q4: Do I need to protect the amino or carboxylic acid groups before running a cross-coupling reaction?
A4: While protection can sometimes simplify a reaction, it adds extra steps to your synthesis. Modern palladium catalyst systems are often robust enough to tolerate free amino and carboxyl groups.[10] It is generally recommended to first attempt the reaction with the unprotected substrate. If catalyst inhibition or side reactions are a major issue, then protection of the amino group as an amide or the carboxylic acid as an ester should be considered.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions with 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Problem 1: Low or No Conversion of Starting Material
This is the most frequent issue and often points to a problem with the catalytic cycle.
Troubleshooting Workflow for Low Conversion
| Potential Cause | Explanation & Recommended Actions |
| Inactive Catalyst | The active Pd(0) species is not being generated efficiently or is degrading. This is common when starting with Pd(II) sources like Pd(OAc)₂. Solutions: 1. Switch to a Precatalyst: Use a modern palladacycle precatalyst (e.g., XPhos-Pd-G3) which forms the active Pd(0) species rapidly and cleanly at room temperature.[8][9] 2. Ligand Choice: For this sterically hindered and electron-deficient substrate, bulky and electron-donating ligands are crucial. They increase the electron density on the palladium, facilitating oxidative addition, and their size can promote reductive elimination.[5][11] Consider ligands like SPhos, XPhos, or RuPhos.[3][12] |
| Inadequate Base | The base is critical for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[13] Solutions: 1. Screen Bases: For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃.[14] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[12][15] 2. Ensure Anhydrous Conditions: Bases like NaOt-Bu are hygroscopic. Use freshly opened or properly stored base. |
| Solvent & Atmosphere | Palladium-catalyzed reactions are often oxygen-sensitive.[15] The solvent also plays a role in solubility and reaction rate. Solutions: 1. Degas Thoroughly: Ensure the solvent is rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3] 2. Solvent Choice: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[14][15] Sometimes a mixture, such as dioxane/water, can be beneficial for Suzuki couplings.[3] |
| Insufficient Thermal Energy | Challenging couplings with sterically hindered or electron-deficient substrates often require higher temperatures to overcome activation barriers.[15] Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition. A typical range is 80-120 °C. |
Problem 2: Formation of Significant Side Products
The appearance of undesired products indicates competing reaction pathways.
| Side Product | Plausible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen or Pd(II) species.[16] | 1. Improve Degassing: Rigorously exclude oxygen from the reaction mixture.[16] 2. Use a Precatalyst: Employ a Pd(0) precatalyst to minimize the amount of Pd(II) at the start of the reaction. 3. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
| Hydrodehalogenation | The C-Br bond is cleaved and replaced by a hydrogen atom. This can be a competing pathway to reductive elimination. | 1. Ligand Selection: A bulky ligand that accelerates reductive elimination can often suppress hydrodehalogenation.[5] 2. Base Choice: In some cases, a weaker base may reduce the rate of this side reaction. |
| Protodeborylation | The boronic acid is converted back to the corresponding arene before it can couple. This is an issue with unstable boronic acids, especially at high temperatures. | 1. Milder Conditions: Use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., room temperature or 40 °C).[9] 2. Use Boronic Esters: Pinacol or MIDA esters of the boronic acid can be more stable and slowly release the boronic acid under the reaction conditions. |
Experimental Protocols
The following are generalized, starting-point protocols. Optimization for each specific coupling partner is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for challenging aryl bromides.[7][9]
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos-Pd-G3 precatalyst (2-4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 2-Amino-3,5-dibromo-6-fluorobenzoic acid, the arylboronic acid, K₃PO₄, and the XPhos-Pd-G3 precatalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M).
-
Stir the reaction mixture at the desired temperature (start with 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on modern methods for coupling primary amines with aryl halides.[12][17]
Materials:
-
2-Amino-3,5-dibromo-6-fluorobenzoic acid (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
In a separate flask, dissolve 2-Amino-3,5-dibromo-6-fluorobenzoic acid, the amine, and NaOt-Bu in anhydrous toluene.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture (typically 90-110 °C) and monitor by TLC or LC-MS.
-
Work-up and purification are similar to the Suzuki-Miyaura protocol.
Visualized Catalytic Cycles
Understanding the mechanism is key to troubleshooting.
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic Cycle for Buchwald-Hartwig Amination
References
-
Liu, C., Lalancette, R., Szostak, R., & Szostak, M. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976–7981. Available at: [Link]
-
Palladium catalyzed ortho-C(sp2)–H activation/cyclization of aryl amines assisted by imine and vinylacetic acid. (2024). PMC. Available at: [Link]
-
Chen, K., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]
-
Amino-Modified Silica as Effective Support of the Palladium Catalyst for 4-Nitroaniline Hydrogenation. (2021). MDPI. Available at: [Link]
-
Heck reaction. (n.d.). Wikipedia. Available at: [Link]
-
Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. (2024). ACS Publications. Available at: [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024). Who we serve. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science (RSC Publishing). Available at: [Link]
-
Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. (2006). Scite.ai. Available at: [Link]
-
Interaction of Palladium(II) Complexes with Amino-Alcohols: Synthesis of New Amino-Carbonyl Complexes, Key Intermediates to Cyclic Carbamates. (2008). ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. (2011). NIH. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
How Does Palladium–Amino Acid Cooperative Catalysis Enable Regio- and Stereoselective C(sp3)–H Functionalization in Aldehydes and Ketones? A DFT Mechanistic Study. (2018). ACS Publications. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. Available at: [Link]
-
Palladium supported on amino functionalized magnetic MCM-41 for catalytic hydrogenation of aqueous bromate. (2015). RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2019). MDPI. Available at: [Link]
-
Cross-Coupling Chemistry. (n.d.). University of Rochester. Available at: [Link]
-
The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar. Available at: [Link]
-
Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). (2002). ResearchGate. Available at: [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (2022). PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025). ResearchGate. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). PMC. Available at: [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (2015). RSC Publishing. Available at: [Link]
-
Substrate-controlled divergent synthesis with ortho-vinyl-functionalised 1,3-enynes and imines via palladium catalysis. (2021). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Cross-coupling strategies for aniline synthesis a, Anilines are... (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed ortho-C(sp2)–H activation/cyclization of aryl amines assisted by imine and vinylacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Monitoring Reaction Progress of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dibromo-6-fluorobenzoic acid. This guide is designed to offer practical, field-proven insights into monitoring the progress of reactions involving this sterically hindered and electronically complex molecule.
Introduction to the Challenges
2-Amino-3,5-dibromo-6-fluorobenzoic acid presents a unique set of challenges in synthetic chemistry. The presence of two bulky bromine atoms ortho and para to the carboxylic acid, a fluorine atom ortho to the amino group, and the amino group itself ortho to the carboxylic acid, creates significant steric hindrance around the reactive centers. Furthermore, the electronic effects of these substituents influence the nucleophilicity of the amino group and the reactivity of the carboxylic acid. Accurate and real-time monitoring of reactions involving this compound is therefore crucial for optimizing reaction conditions, maximizing yields, and minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 2-Amino-3,5-dibromo-6-fluorobenzoic acid is sluggish or failing. What are the likely causes?
A1: This is a common issue stemming from the sterically hindered nature of the aniline.
-
Low Nucleophilicity of the Amino Group: The electron-withdrawing nature of the aromatic ring, compounded by the ortho-fluorine substituent, reduces the nucleophilicity of the amino group.
-
Steric Hindrance: The two bromine atoms and the ortho-amino group impede the approach of the amine to the activated carboxylic acid.
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the steric barrier and form a sufficiently reactive activated intermediate.[1]
Troubleshooting Workflow for Sluggish Amide Coupling:
Caption: Troubleshooting workflow for inefficient amide coupling reactions.
Q2: Which analytical technique is best for monitoring the reaction progress in real-time?
A2: The choice of technique depends on the reaction setup and the information required.
-
For rapid, non-invasive, in-situ monitoring: Raman and FTIR spectroscopy are excellent choices.[2][3] They can provide real-time information on the disappearance of starting materials and the appearance of products by tracking characteristic vibrational bands.
-
For quantitative analysis of reaction aliquots: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[4] They allow for the separation and quantification of starting materials, products, and any impurities.
-
For structural elucidation of intermediates and products: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[5] It provides detailed structural information.
Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What could they be?
A3: Besides the starting material and the desired product, several side products can form:
-
Self-condensation: The amino group of one molecule can react with the carboxylic acid of another.
-
N-Acylurea formation: If using a carbodiimide coupling reagent like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea.[1]
-
Decomposition of coupling reagent: Many coupling reagents can decompose over time, leading to additional spots.
-
Starting material impurities: Ensure the purity of your 2-Amino-3,5-dibromo-6-fluorobenzoic acid before starting the reaction.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Objective: To develop a robust HPLC method for monitoring the consumption of 2-Amino-3,5-dibromo-6-fluorobenzoic acid and the formation of its amide derivative.
Starting Point for Method Development:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase, 5 µm, 4.6 x 150 mm | Good retention for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides good peak shape for acidic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10% to 90% B over 20 minutes | A good starting gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Aromatic compounds typically have strong absorbance at these wavelengths. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate. |
| Poor Resolution | Inadequate separation between peaks. | Optimize the gradient profile (make it shallower). Try a different stationary phase (e.g., phenyl-hexyl). |
| Ghost Peaks | Contamination in the system or solvent. | Flush the system with a strong solvent. Use high-purity solvents. |
| Drifting Baseline | Column not equilibrated. Detector lamp aging. | Equilibrate the column for a longer duration. Replace the detector lamp. |
In-Situ Reaction Monitoring with FTIR and Raman Spectroscopy
Objective: To monitor the reaction in real-time without the need for sampling.
Workflow for In-Situ Monitoring:
Caption: Workflow for in-situ reaction monitoring using FTIR or Raman spectroscopy.
Characteristic Vibrational Bands for Monitoring Amide Formation:
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Observation |
| Carboxylic Acid C=O Stretch | FTIR/Raman | 1700-1725 | Disappearance |
| Amide I (C=O Stretch) | FTIR/Raman | 1630-1695 | Appearance[6] |
| Amide II (N-H Bend & C-N Stretch) | FTIR | 1510-1580 | Appearance[7] |
| Aromatic C-Br Stretch | Raman | 200-400 | Disappearance (if involved in reaction)[2] |
NMR Spectroscopy for Structural Confirmation and Purity Assessment
Objective: To confirm the structure of the product and assess the purity of the reaction mixture.
Expected ¹H and ¹³C NMR Chemical Shifts:
Due to the complex substitution pattern, predicting the exact chemical shifts is challenging without experimental data. However, general regions for the aromatic proton and carbons can be estimated. The single aromatic proton will likely appear as a singlet in the range of 7.5-8.0 ppm. The ¹³C NMR will show seven distinct signals for the aromatic carbons and one for the carboxylic acid carbon.
Troubleshooting NMR Spectra:
| Issue | Potential Cause | Solution |
| Broad Peaks | Presence of paramagnetic impurities. Aggregation. | Filter the sample through a small plug of celite. Dilute the sample. |
| Unexpected Signals | Impurities or side products. | Compare the spectrum to that of the starting materials. Use 2D NMR techniques (COSY, HSQC) to aid in structure elucidation. |
| Poor Signal-to-Noise | Low sample concentration. | Increase the number of scans. Use a higher field strength NMR instrument. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with HATU
-
To a solution of 2-Amino-3,5-dibromo-6-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sample Preparation for HPLC and LC-MS Analysis
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample using the developed HPLC or LC-MS method.
Data Presentation
Table 1: Solubility of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid in Common Solvents at Room Temperature
| Solvent | Solubility |
| Dichloromethane (DCM) | Sparingly Soluble |
| Tetrahydrofuran (THF) | Soluble |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Acetonitrile (ACN) | Sparingly Soluble |
| Methanol (MeOH) | Slightly Soluble |
| Water | Insoluble |
Note: This data is qualitative and based on general observations for similar compounds. It is recommended to perform solubility tests for your specific reaction conditions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. researchgate.net [researchgate.net]
- 7. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedures for reactions involving 2-Amino-3,5-dibromo-6-fluorobenzoic acid
Technical Support Center: 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS 175135-10-1). This versatile, halogenated anthranilic acid derivative is a valuable building block in modern drug discovery and materials science. Its unique substitution pattern—featuring an amine, a carboxylic acid, two bromine atoms, and a fluorine atom—offers multiple handles for diverse chemical transformations. However, this multi-functionality can also introduce specific challenges during reaction work-up and product purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide you, our fellow researchers and scientists, with not just procedural steps, but the underlying chemical principles to help you make informed decisions in your laboratory work.
Part 1: Foundational Knowledge
Q1: What are the key structural features and physicochemical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid that influence its reactivity and work-up?
A1: Understanding the molecule's properties is the first step to designing a successful work-up. The compound is amphoteric, meaning it has both acidic and basic functional groups. This is the most critical property to leverage during purification.
-
Amino Group (-NH₂): A weak base, which can be protonated in acidic conditions (pH < ~2) to form an ammonium salt (-NH₃⁺), increasing aqueous solubility.
-
Carboxylic Acid Group (-COOH): A weak acid, which deprotonates in basic conditions (pH > ~6) to form a carboxylate salt (-COO⁻), also increasing aqueous solubility.
-
Aromatic Ring: Substituted with three electron-withdrawing halogens (2x Br, 1x F) and one electron-donating amine (-NH₂). The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]
-
Solubility: Generally has poor solubility in non-polar organic solvents and water at neutral pH but will dissolve in polar aprotic solvents like DMF, DMSO, and THF, as well as in aqueous acid and base.
Table 1: Physicochemical Properties [2][3]
| Property | Value | Significance for Work-up |
|---|---|---|
| CAS Number | 175135-10-1 | Unique identifier for substance tracking and safety information retrieval. |
| Molecular Formula | C₇H₄Br₂FNO₂ | Used for exact mass calculations in mass spectrometry analysis. |
| Molecular Weight | 312.93 g/mol | Essential for calculating molar equivalents in reaction setup. |
| Melting Point | 235-238 °C | A high melting point suggests a stable crystalline solid. A depressed or broad melting range in a product can indicate impurity. |
| Appearance | Off-white to beige solid | Visual check for purity; significant color deviation may indicate contamination. |
Q2: What are the essential safety precautions for handling this compound?
A2: Adherence to safety protocols is non-negotiable. Based on available safety data sheets (SDS) for this compound and structurally similar ones, the following precautions are mandatory.[2][4][5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Ensure an eyewash station and safety shower are readily accessible.[6]
-
Hazard Statements: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling: Avoid creating dust.[5] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]
Part 2: General Work-up & Troubleshooting FAQs
Q3: My reaction is complete. What is the general first step for work-up, and how do I decide on a strategy?
A3: The first step is almost always to quench the reaction to stop it from proceeding further and to neutralize any reactive reagents. The choice of quenching agent depends on the reaction chemistry (e.g., adding water, saturated ammonium chloride, or a mild acid/base).
Following the quench, the strategy depends on the nature of your product. The decision tree below outlines a general thought process for designing an extractive work-up.
Caption: General decision tree for extractive work-up.
Q4: I'm struggling with emulsions during liquid-liquid extraction. How can I resolve this?
A4: Emulsions are common when working with amphiphilic molecules or when fine particulates are present. Here are several field-proven techniques to break them:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.
-
Filter: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the microscopic droplets causing the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This is often sufficient for extraction and minimizes emulsion formation.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.
Q5: My crude product is an oil and won't solidify. What are my next steps?
A5: This is a frequent challenge, often caused by residual solvent or minor, oily impurities.
-
High Vacuum: Ensure all solvent is removed by placing the flask on a high-vacuum line for several hours. Gentle heating can help, but be cautious if your product is heat-sensitive.
-
Trituration: Add a small amount of a solvent in which your product is insoluble but the impurities are soluble (a "non-solvent"). Common choices are hexanes, pentane, or diethyl ether. Use a spatula to scratch the inside of the flask below the surface of the oil. This can induce nucleation and crystallization. The resulting solid can then be collected by filtration.
-
Purification: If trituration fails, the oil likely contains significant impurities. The next logical step is purification by column chromatography.
Part 3: Reaction-Specific Troubleshooting Guides
Guide 1: Amide Coupling Reactions
The carboxylic acid of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is frequently converted to an amide in drug development programs.[7][8] Standard coupling agents like EDC/HOBt, HATU, or converting the acid to an acid chloride are common.[7][9]
Q6: My final product is contaminated with unreacted 2-Amino-3,5-dibromo-6-fluorobenzoic acid. How do I remove it?
A6: This is the most common impurity issue. Since your product is now an amide (a neutral functional group), the acidic starting material can be easily removed with a basic wash. The unreacted carboxylic acid will be deprotonated by the base and become a water-soluble salt, partitioning into the aqueous layer.
Protocol: Selective Removal of Acidic Starting Material
-
Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: If residual acid is present from the reaction, CO₂ evolution (foaming) will occur. Add the basic solution slowly.
-
Stopper the funnel and shake, venting frequently. Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.
-
Proceed with a final wash using brine to remove residual water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Q7: How do I remove common coupling agent byproducts?
A7: The byproducts of coupling agents are another major source of contamination. Their removal depends on their chemical properties.
Table 2: Removal Strategies for Common Coupling Byproducts
| Coupling Reagent | Key Byproduct | Properties | Removal Strategy |
|---|---|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | DCU (N,N'-Dicyclohexylurea) | Solid, poorly soluble in most organic solvents except DCM. | Filter the reaction mixture directly before work-up. If it co-precipitates with the product, it can sometimes be removed by washing with a solvent in which DCU is insoluble (e.g., ether). |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | EDU (Ethyl-dimethylaminopropyl urea) | Basic, highly water-soluble. | Perform an acidic wash (e.g., 1M HCl or 5% citric acid). The basic urea byproduct will be protonated and move into the aqueous layer.[9] |
| HATU / HBTU | Tetramethylurea, HOBt/HOAt | Water-soluble. | A series of aqueous washes (acid, base, water) is typically sufficient to remove these byproducts. |
Caption: Troubleshooting workflow for amide coupling work-up.
Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
The two bromine atoms on the ring are ideal for creating new carbon-carbon bonds, making this a valuable substrate for Suzuki-Miyaura reactions.[1] The work-up for these reactions focuses on removing the palladium catalyst and boron-containing species.
Q8: My product after a Suzuki coupling is dark-colored and contains black particles. How do I remove residual palladium?
A8: The dark color and black particles are characteristic of palladium black, a form of precipitated palladium metal. It is crucial to remove this, as residual palladium can be toxic and interfere with subsequent reactions.
-
Filtration through Celite®: After quenching the reaction, dilute the mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a 1-2 inch plug of Celite® in a sintered glass funnel. Wash the plug thoroughly with more solvent. This removes the majority of the palladium black.
-
Aqueous Washes: Sometimes, washing with aqueous solutions like saturated ammonium chloride or 1M HCl can help remove certain palladium species.
-
Charcoal Treatment: If the color persists in the organic solution, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite® again. Use charcoal sparingly as it can adsorb your product and reduce yield.
-
Palladium Scavengers: For trace amounts of dissolved palladium, you can stir the organic solution with a scavenger resin or a solution of a compound like thiourea or N-acetylcysteine for a few hours before filtering and concentrating.
Q9: How do I remove unreacted boronic acid and its byproducts?
A9: Boronic acids and their dehydration byproducts (boroxines) can be tricky to remove completely.
-
Basic Wash/Extraction: The most effective method is to wash the organic layer with a strong base, such as 1-2M aqueous NaOH or KOH. Boronic acids are weak Lewis acids and will form water-soluble borate salts that partition into the aqueous phase.
-
Oxidative Work-up: In some cases, adding a small amount of an oxidizing agent like hydrogen peroxide during the basic wash can help convert boron species to more easily removable byproducts, but this should be tested carefully to ensure product stability.
Protocol: Post-Suzuki Work-up and Purification
-
Cool the reaction mixture to room temperature and quench with water.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst. Collect the filtrate.
-
Transfer the filtrate to a separatory funnel and wash with 1M NaOH (aq) (2x) to remove boronic acid species.
-
Wash with water (1x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If the resulting crude product is still impure, purification by silica gel column chromatography is recommended.
References
-
National Center for Biotechnology Information. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PubMed Central. [Link]
- Google Patents. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
-
National Center for Biotechnology Information. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central. [Link]
-
Carpino, L. A., & El-Faham, A. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
-
Słodownik, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Oakwood Chemical. 2-Amino-3,5-dibromo-6-fluorobenzoic acid. [Link]
- Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
MDPI. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. [Link]
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
National Center for Biotechnology Information. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. [Link]
-
Doerksen, O. (2022). Solid-Phase Synthesis of BODIPY-Amine Conjugates. Lakehead University Knowledge Commons. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-3,5-dibromo-6-fluorobenzoic acid [oakwoodchemical.com]
- 3. 175135-10-1|2-Amino-3,5-dibromo-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Amino-3,5-dibromo-6-fluorobenzoic acid
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a halogenated aromatic compound with significant potential in medicinal chemistry. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC). Our focus will be on not just the "how," but the critical "why" behind each experimental choice, ensuring a robust and validated approach to quality assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the cornerstone for assessing the purity and quantifying 2-Amino-3,5-dibromo-6-fluorobenzoic acid in bulk materials and formulated products. Its ability to separate the target analyte from impurities and degradation products with high resolution is unparalleled.
Causality Behind Experimental Choices
A reversed-phase HPLC method is the logical choice for a molecule of moderate polarity like 2-Amino-3,5-dibromo-6-fluorobenzoic acid. The C18 stationary phase provides a nonpolar environment, allowing for effective separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a balance between retention and elution. The addition of an acid, such as phosphoric acid, to the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to a more symmetrical peak shape and reproducible retention times. UV detection is ideal due to the presence of the aromatic ring, which provides a strong chromophore.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
-
0-15 min: 50% B to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: 90% B to 50% B
-
18-25 min: Equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation
| Parameter | Expected Result | Significance |
| Retention Time | ~8-12 minutes | Identification of the main peak. |
| Purity | >98% (area normalization) | Assessment of sample purity. |
| Tailing Factor | < 1.5 | Indicates good peak shape and column efficiency. |
| Resolution | > 2.0 between the main peak and closest impurity | Ensures accurate quantification of impurities. |
Experimental Workflow
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is the primary tool for purity, GC-MS is invaluable for identifying and quantifying volatile impurities that may be present from the synthesis process. Due to the low volatility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, derivatization is necessary to convert it into a more volatile compound suitable for GC analysis.
Causality Behind Experimental Choices
Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy for compounds containing active hydrogens (in the amino and carboxylic acid groups). The resulting trimethylsilyl (TMS) derivative is significantly more volatile and thermally stable.[2] Electron Ionization (EI) is a standard ionization technique in GC-MS that produces a reproducible fragmentation pattern, which is crucial for library matching and structural elucidation of unknown impurities.
Experimental Protocol: GC-MS Analysis of Volatile Impurities
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of BSTFA and 100 µL of pyridine (as a catalyst).
-
Heat at 70°C for 30 minutes.
-
-
Instrumentation: A GC-MS system.
-
GC Column: A nonpolar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for separating a range of derivatized compounds.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Scan Mode: Full scan for impurity identification.
-
Data Presentation
| Parameter | Expected Result | Significance |
| Derivatized Analyte Peak | A single, sharp peak corresponding to the TMS derivative. | Confirmation of successful derivatization. |
| Impurity Peaks | Identification of any volatile impurities by library matching. | Quality control of the manufacturing process. |
| Mass Spectrum | Characteristic fragmentation pattern for the derivatized analyte. | Structural confirmation. |
Experimental Workflow
Caption: GC-MS workflow for volatile impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Causality Behind Experimental Choices
A high-field NMR spectrometer is essential for resolving the complex spin systems that can arise in substituted aromatic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the analyte and its exchangeable protons (from the -NH₂ and -COOH groups) can be observed. ¹H NMR will reveal the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of non-equivalent carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more due to the lower natural abundance of ¹³C.
-
Data Presentation
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Significance |
| ¹H (Aromatic) | 7.5 - 8.5 | Singlet or Doublet | Confirms the aromatic proton. |
| ¹H (-NH₂) | 5.0 - 7.0 (broad) | Singlet | Confirms the amino group protons. |
| ¹H (-COOH) | 12.0 - 14.0 (broad) | Singlet | Confirms the carboxylic acid proton. |
| ¹³C (Aromatic) | 100 - 150 | Multiple signals | Confirms the carbon skeleton. |
| ¹³C (-COOH) | 165 - 185 | Singlet | Confirms the carboxylic acid carbon. |
Logical Relationship Diagram
Caption: Logical flow of NMR structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] It is an excellent tool for confirming the identity of 2-Amino-3,5-dibromo-6-fluorobenzoic acid by comparing its spectrum to that of a reference standard.
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation. The characteristic vibrational frequencies of the N-H, O-H, C=O, C-N, C-F, and C-Br bonds will produce a unique infrared spectrum, or "fingerprint," for the molecule.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or known functional group frequencies.
Data Presentation
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H | Stretching (Amino group) |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |
| 1700-1650 | C=O | Stretching (Carboxylic acid) |
| 1600-1450 | C=C | Stretching (Aromatic ring) |
| 1300-1200 | C-N | Stretching |
| 1250-1000 | C-F | Stretching |
| 700-500 | C-Br | Stretching |
Experimental Workflow
Caption: FT-IR workflow for functional group identification.
Thermal Analysis (TGA/DSC) for Stability and Polymorphism
Thermal analysis, comprising Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information about the thermal stability, decomposition profile, and polymorphic form of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.[4][5][6][7]
Causality Behind Experimental Choices
TGA measures the change in mass of a sample as a function of temperature, which is essential for determining its decomposition temperature and identifying any residual solvents or water. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[5][7]
Experimental Protocol: TGA and DSC
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
TGA Method:
-
Heat the sample from 25°C to 600°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
DSC Method:
-
Heat the sample from 25°C to 250°C (or above its melting point) at a rate of 10°C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Data Presentation
| Technique | Parameter | Expected Result | Significance |
| TGA | Onset of Decomposition | > 250°C | Indicates thermal stability. |
| TGA | Weight Loss | Stepwise decomposition | Provides information on the decomposition pathway. |
| DSC | Melting Point | Sharp endotherm | Confirms the melting point and indicates purity. |
| DSC | Enthalpy of Fusion | Quantitative value | Can be used to assess crystallinity. |
Experimental Workflow
Caption: Thermal analysis workflow.
Comparative Analysis of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Purity, Quantification | High resolution, sensitive, robust. | Not suitable for volatile compounds, requires reference standards for quantification. |
| GC-MS | Volatile Impurity Analysis | High sensitivity, excellent for identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| NMR | Structural Elucidation | Unambiguous structural information, non-destructive. | Lower sensitivity, requires higher sample amounts, expensive instrumentation. |
| FT-IR | Functional Group ID | Rapid, non-destructive, simple sample preparation. | Provides limited structural information, not ideal for quantification. |
| TGA/DSC | Thermal Properties | Provides information on stability, melting point, and polymorphism. | Does not provide structural information. |
Conclusion
A multi-technique approach is essential for the comprehensive characterization of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. HPLC is the workhorse for purity and assay, while GC-MS is crucial for monitoring volatile impurities. NMR provides the definitive structural confirmation, and FT-IR serves as a rapid identity check. Finally, thermal analysis offers vital information on the material's stability and physical properties. By judiciously applying these techniques and understanding the rationale behind the experimental choices, researchers and drug development professionals can ensure the quality, safety, and efficacy of their materials.
References
-
Kazmierczak, J., Eckes, M., Curran, E., & Porée, T. (n.d.). Validation of ion pairing High-Performance Liquid Chromatography method for simultaneous quantification of Formoterol Fumarate, Beclomethasone Dipropionate and Glycopyrronium Bromide. OptimHal-ProtecSom Laboratory. [Link]
- Shtykov, S. N., et al. (2005). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Analytical Chemistry, 60(9), 849-854.
-
Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid. [Link]
-
ResolveMass Laboratories Inc. (2024, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]
-
Universal Lab. (2024, June 26). DSC vs TGA analysis. [Link]
-
Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx. [Link]
-
Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Link]
- Kumar, V., Sharma, M., & Sharma, L. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 486-493.
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]
-
PubChem. (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
-
NIST. (n.d.). 2-Amino-5-bromobenzoic acid. [Link]
-
ResearchGate. (n.d.). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [Link]
-
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Jain, S., Thomas, A., Zhuo, G.-Y., & Mazumder, N. (2023). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Molecules, 28(18), 6625.
- Wiechert, W., et al. (2001). Fluxome analysis using GC-MS. Metabolic Engineering, 3(3), 265-283.
-
National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
- Baker, M. J., et al. (2014). Using Fourier transform IR spectroscopy to analyze biological materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 6. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 7. particletechlabs.com [particletechlabs.com]
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid Derivatives
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Substituted benzoic acids, particularly those with multiple halogen and amine functionalities, are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] Among these, 2-amino-3,5-dibromo-6-fluorobenzoic acid and its derivatives represent a class of compounds where unambiguous structural elucidation is critical for understanding their chemical behavior and potential applications.
This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this family of compounds. While experimental spectral data for the parent compound, 2-amino-3,5-dibromo-6-fluorobenzoic acid, is not widely available in public databases, this guide will leverage established principles of NMR spectroscopy and data from closely related analogues to predict and interpret its spectral features. By comparing predicted data for the target molecule with experimental data from similar compounds, we can gain significant insights into the electronic and steric effects of the substituents on the aromatic ring.
The Power of Substituent Effects in Predicting NMR Spectra
The chemical shifts observed in the 1H and 13C NMR spectra of substituted benzene rings are highly sensitive to the nature and position of the substituents. Each group imparts a characteristic shielding or deshielding effect on the nearby nuclei, which is a combination of inductive and resonance effects.
-
Amino Group (-NH2): The nitrogen atom is electronegative, exerting an inductive electron-withdrawing effect. However, the lone pair of electrons on the nitrogen can participate in resonance, donating electron density to the aromatic ring, particularly at the ortho and para positions. This resonance effect is typically dominant, leading to increased shielding (upfield shift) of the ortho and para protons and carbons.
-
Halogens (-Br, -F): Halogens are highly electronegative and exert a strong inductive electron-withdrawing effect, which deshields nearby protons and carbons (downfield shift). While they also possess lone pairs that can participate in resonance, this effect is weaker for bromine compared to fluorine. For fluorine, this π-donation can partially counteract its strong inductive effect on carbon chemical shifts.[2]
-
Carboxylic Acid (-COOH): The carboxylic acid group is strongly electron-withdrawing, both through induction and resonance. This leads to a significant deshielding of the aromatic protons and carbons, particularly those in the ortho position. The acidic proton of the carboxyl group itself gives a characteristic downfield signal, often broad and solvent-dependent.
The interplay of these effects in a polysubstituted ring like 2-amino-3,5-dibromo-6-fluorobenzoic acid results in a unique and predictable NMR fingerprint.
Predicted 1H and 13C NMR Analysis of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
Based on the principles of substituent effects, we can predict the NMR spectra of the target molecule. The single aromatic proton at the C4 position is flanked by a bromine atom and a fluorine atom, and is also influenced by the amino and carboxylic acid groups.
Predicted 1H NMR Spectrum:
The most notable feature in the 1H NMR spectrum would be a single signal for the aromatic proton at the C4 position. The chemical shift of this proton will be influenced by all four substituents. The two bromine atoms and the carboxylic acid group are electron-withdrawing, which would shift the proton downfield. The amino group is electron-donating through resonance, which would cause an upfield shift. The fluorine atom has a strong inductive withdrawing effect but also a resonance donating effect. The net effect will likely place the C4-H proton in the downfield region of the aromatic spectrum. This proton would likely appear as a doublet due to coupling with the adjacent fluorine atom (3JH-F). The amino protons (-NH2) would appear as a broad singlet, and the carboxylic acid proton (-COOH) would be a broad singlet at a very downfield chemical shift.
Predicted 13C NMR Spectrum:
The 13C NMR spectrum is expected to show seven distinct signals, one for each carbon atom. The carbons directly attached to the electronegative substituents (C1, C2, C3, C5, C6) will be significantly affected.
-
C1 (-COOH): This carboxyl carbon will be the most downfield signal.
-
C2 (-NH2): The amino group's resonance effect will shield this carbon, shifting it upfield relative to an unsubstituted carbon.
-
C3 & C5 (-Br): The carbons attached to bromine will be shifted downfield.
-
C6 (-F): The carbon attached to fluorine will show a large downfield shift and a large one-bond carbon-fluorine coupling constant (1JC-F).
-
C4: This carbon will also exhibit a carbon-fluorine coupling (2JC-F).
The following diagram illustrates the predicted substitution pattern and the key interactions influencing the NMR spectra.
Caption: Predicted molecular structure and key NMR coupling interactions.
Comparative Analysis with Related Compounds
To substantiate our predictions, we can compare them with the experimental NMR data of structurally similar molecules.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Related Benzoic Acid Derivatives
| Compound | Aromatic Protons | Other Protons | Solvent |
| 2-Amino-5-fluorobenzoic acid | 7.42 (dd), 7.16 (m), 6.80 (dd) | 8.6 (br s, -COOH) | DMSO-d6 |
| Methyl 2-amino-3,5-dibromobenzoate | 8.17 (d), 8.04 (d) | 3.87 (s, -OCH3), 2.27 (s, -N(COCH3)2) | CDCl3 |
| 3,5-Dibromobenzoic acid | 8.11 (d), 8.03 (t) | 13.7 (br s, -COOH) | DMSO-d6 |
Analysis of Comparative Data:
-
The data for 2-amino-5-fluorobenzoic acid shows the aromatic protons in the range of 6.80-7.42 ppm. The fluorine and amino groups together create a complex splitting pattern.
-
In methyl 2-amino-3,5-dibromobenzoate , the two aromatic protons are significantly downfield (8.04 and 8.17 ppm), demonstrating the strong deshielding effect of the two bromine atoms and the ester group. The amino group in this reported compound is acetylated, which reduces its electron-donating capacity.
-
3,5-Dibromobenzoic acid also shows downfield aromatic protons at 8.03 and 8.11 ppm, highlighting the deshielding effect of the bromine atoms and the carboxylic acid group.
From this comparison, we can infer that the single aromatic proton in 2-amino-3,5-dibromo-6-fluorobenzoic acid will likely resonate at a downfield chemical shift, influenced by the additive deshielding effects of the two bromine atoms, the fluorine atom (inductively), and the carboxylic acid group, with some shielding contribution from the amino group.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire NMR data for 2-amino-3,5-dibromo-6-fluorobenzoic acid or its derivatives, the following protocol provides a reliable starting point.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube. DMSO-d6 is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -COOH and -NH2).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
The following workflow is recommended for a comprehensive analysis:
Caption: Recommended NMR experimental workflow.
-
1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of the proton signals.
-
13C{1H} NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH2, and CH3 groups.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
3. Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and integration.
-
Reference the spectra to the internal standard or the residual solvent peak.
-
Analyze the chemical shifts, coupling constants (J-values), and integration to assign the signals to the respective nuclei in the molecule.
Conclusion
The NMR analysis of 2-amino-3,5-dibromo-6-fluorobenzoic acid and its derivatives presents a fascinating case study in the application of fundamental NMR principles to complex molecular structures. While direct experimental data for the parent compound remains elusive in the public domain, a predictive approach based on established substituent effects, supported by comparative data from analogous compounds, provides a robust framework for its structural elucidation. The complex interplay of the electron-donating amino group and the electron-withdrawing halogens and carboxylic acid group creates a unique electronic environment, which is reflected in the predicted 1H and 13C NMR spectra. For researchers working with this class of compounds, the experimental protocols and analytical strategies outlined in this guide offer a comprehensive approach to achieving unambiguous structural characterization, a critical step in the journey from chemical synthesis to functional application.
References
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Wong, F. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid and Its Products
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is a cornerstone of innovation. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid (molecular formula: C₇H₄Br₂FNO₂, molecular weight: 312.92 g/mol ) and its potential reaction products.[1] We will explore the nuances of various ionization techniques, predict fragmentation pathways, and contrast the utility of mass spectrometry with alternative analytical methodologies, supported by established principles and experimental data from related molecules.
The Analytical Challenge: Unmasking a Complex Halogenated Aromatic
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a highly substituted aromatic compound, presenting a unique analytical challenge due to the presence of multiple halogen atoms (bromine and fluorine), an amino group, and a carboxylic acid moiety. Each of these functional groups can influence its behavior during mass spectrometric analysis, dictating the choice of ionization method and influencing the resulting fragmentation patterns. Understanding these intricacies is paramount for unambiguous identification and structural elucidation.
Core Principles of Mass Spectrometry for Halogenated Aromatics
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] The choice of ionization method is critical and depends on the analyte's properties, such as polarity, thermal stability, and molecular weight.[3][4]
Ionization Techniques: A Comparative Overview
For a molecule like 2-Amino-3,5-dibromo-6-fluorobenzoic acid, several ionization techniques are viable, each with distinct advantages and limitations.
| Ionization Technique | Principle | Suitability for 2-Amino-3,5-dibromo-6-fluorobenzoic acid | Expected Ion Species |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[5] | Suitable for creating a reproducible fragmentation pattern for library matching. Requires the sample to be volatile and thermally stable.[6] | M•⁺ (molecular ion) and numerous fragment ions. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.[4][6] | Highly suitable due to the presence of the acidic carboxylic acid and basic amino group. A "soft" ionization technique yielding minimal fragmentation.[6][7] | [M+H]⁺ (protonated molecule) in positive ion mode; [M-H]⁻ (deprotonated molecule) in negative ion mode. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte. | A good alternative to ESI, particularly for less polar compounds. Can tolerate higher flow rates.[5] | [M+H]⁺ or [M-H]⁻. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization. | Generally used for larger molecules, but can be applied to small molecules. Sample preparation is crucial.[5][7] | [M+H]⁺ or [M-H]⁻. |
Table 1. Comparison of common ionization techniques for the analysis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Predicting Fragmentation Pathways: A Window into Molecular Structure
The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for identification and structural elucidation.[8] While no experimental mass spectrum for 2-Amino-3,5-dibromo-6-fluorobenzoic acid is readily available, we can predict its fragmentation based on the known behavior of similar compounds.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, we can anticipate the following key fragmentation pathways for 2-Amino-3,5-dibromo-6-fluorobenzoic acid:
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for benzoic acids.[9] This would result in a significant fragment ion.
-
Halogen Loss: The bromine atoms, being larger and having weaker C-Br bonds compared to C-F, are likely to be lost as radicals. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key indicator in the mass spectrum.[10]
-
Loss of Amino Group: Fragmentation involving the loss of the amino group or parts of it can also occur.
-
Aromatic Ring Fragmentation: At higher energies, the stable aromatic ring can also fragment.
Diagram: Predicted EI Fragmentation Pathway
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A Comparative Guide to the Validation of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid as a Starting Material for GMP Synthesis
Introduction: The Critical Role of a Well-Defined Starting Material
In the intricate process of pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not merely tested at the end but is built in from the very beginning. The selection and validation of the API Starting Material marks the crucial point where Good Manufacturing Practice (GMP) controls are formally introduced.[1][2][3] 2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS No. 175135-10-1), a halogenated anthranilic acid derivative, serves as a key building block in the synthesis of various complex molecules.[4][5] Its validation under GMP is not a perfunctory step; it is a foundational requirement to ensure the safety, efficacy, and consistency of the final drug product.
This guide provides an in-depth technical comparison of methodologies and considerations for the validation of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. We will explore the regulatory framework, compare analytical techniques, provide actionable experimental protocols, and contrast this material with a viable alternative, thereby offering a comprehensive framework for researchers, scientists, and drug development professionals.
The Regulatory Imperative: Adherence to ICH Q7 and Q11 Guidelines
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the proper designation and justification of starting materials.[6] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q7 ("Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients") and ICH Q11 ("Development and Manufacture of Drug Substances"), provide the framework for this process.[6][7][8]
ICH Q7 establishes that GMP must be applied from the point at which the designated starting material is introduced into the process.[1][2] ICH Q11 further elaborates on the principles for selecting and justifying a starting material, emphasizing that it should be a substance with well-defined chemical properties and structure.[6][9] The core causality behind this stringent oversight is risk mitigation; a well-controlled starting material minimizes the downstream risk of impurities carrying over into the final API.[3][10] Any change in the source or synthesis of the starting material requires a thorough impact assessment, and may necessitate additional validation studies of the API process.[11]
Workflow for Starting Material Validation
The validation process for a new batch of 2-Amino-3,5-dibromo-6-fluorobenzoic acid should be a systematic, multi-step workflow designed to confirm its identity, purity, and suitability for use in GMP synthesis.
Caption: High-level workflow for the validation of an incoming starting material batch.
Comparative Analysis of Analytical Techniques for Validation
The validation of 2-Amino-3,5-dibromo-6-fluorobenzoic acid relies on a suite of analytical techniques. The choice of method is driven by the specific attribute being measured, balancing specificity, sensitivity, and throughput.
| Validation Parameter | Primary Technique | Alternative/Confirmatory | Rationale & Key Considerations |
| Identity | FTIR Spectroscopy | Raman Spectroscopy, NMR | FTIR provides a unique molecular fingerprint. It is fast and requires minimal sample preparation. Raman is complementary and excellent for rapid, non-destructive analysis, even through transparent packaging.[12][13] NMR provides definitive structural confirmation but is more time-consuming. |
| Assay (Purity) | HPLC-UV | Titration (Potentiometric) | HPLC-UV is the gold standard, offering high specificity and the ability to simultaneously quantify impurities.[14][15] Titration can be a robust, absolute method for an acidic compound but lacks the specificity to separate related impurities. |
| Organic Impurities | HPLC-MS | UPLC-MS | HPLC-MS combines the separation power of HPLC with the mass identification capabilities of MS, crucial for identifying unknown impurities above the 0.1% threshold.[16][17][18] UPLC offers higher resolution and faster run times.[19] |
| Residual Solvents | Headspace GC-MS | N/A | GC-MS is the definitive technique for identifying and quantifying volatile organic compounds used in the synthesis process, as mandated by ICH Q3C guidelines.[16][20] |
| Elemental Impurities | ICP-MS | ICP-OES | ICP-MS provides the low detection limits required by ICH Q3D for elemental impurities, which can originate from catalysts or manufacturing equipment.[16][21] |
Comparison with an Alternative Starting Material
To provide context, we compare 2-Amino-3,5-dibromo-6-fluorobenzoic acid with a plausible alternative, 2-Amino-3-bromo-5-fluorobenzoic acid (CAS No. 259269-84-6). This alternative differs by a single bromine atom, a seemingly minor change that has significant implications for its use as a starting material.
| Attribute | 2-Amino-3,5-dibromo-6-fluorobenzoic acid | 2-Amino-3-bromo-5-fluorobenzoic acid | Field-Proven Insight |
| Molecular Weight | 312.93 g/mol [5] | 234.02 g/mol [22] | The higher molecular weight of the dibromo compound means more mass is carried per mole, impacting reaction stoichiometry and cost-efficiency. |
| Synthetic Route | Typically synthesized from 2-amino-6-fluorobenzoic acid via a two-step bromination. | Synthesized from 2-amino-5-fluorobenzoic acid via a single bromination step.[23] | The additional bromination step for the dibromo compound introduces more reagents and potential for process-related impurities and isomers that must be controlled. |
| Reactivity | The two bromine atoms are strong electron-withdrawing groups, influencing the reactivity of the amine and carboxylic acid functionalities. | The single bromine atom has a less pronounced electronic effect compared to the dibromo analogue. | This difference in reactivity can affect subsequent reaction kinetics, potentially requiring different catalysts or reaction conditions in the API synthesis. |
| Potential Impurities | Under-brominated species (the monobromo alternative), over-brominated species, and positional isomers. | Residual starting material (2-amino-5-fluorobenzoic acid), potential dibromo impurities. | The impurity profile is a direct consequence of the synthetic route. Validating the dibromo compound requires analytical methods capable of resolving the monobromo impurity. |
| Regulatory Scrutiny | As a more complex starting material, regulators may require more extensive justification for its selection and a more robust control strategy.[24] | Being synthetically "closer" to simpler precursors, its justification might be more straightforward, but this is case-dependent. | The choice of starting material is a balance between commercial availability, cost, and the ability to demonstrate robust control over its quality and impurity profile throughout the drug product's lifecycle.[3] |
Detailed Experimental Protocols
The following protocols are self-validating systems, designed for robustness and compliance.
Protocol 1: Identity Verification by FTIR Spectroscopy
-
Objective: To confirm the identity of the incoming material against a qualified reference standard.
-
Methodology: Attenuated Total Reflectance (ATR) FTIR.
-
Equipment: FTIR Spectrometer with an ATR accessory.
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount (approx. 5-10 mg) of the 2-Amino-3,5-dibromo-6-fluorobenzoic acid reference standard directly onto the ATR crystal and apply pressure.
-
Acquire the spectrum (e.g., 16 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., Isopropanol) and allow it to dry completely.
-
Repeat steps 2-3 using the test sample.
-
-
Acceptance Criteria: The correlation coefficient between the sample spectrum and the reference standard spectrum must be ≥ 0.99. The positions of major peaks (e.g., C=O stretch, N-H stretch, C-Br stretch) in the sample spectrum must correspond to those in the reference spectrum within a narrow tolerance (e.g., ± 2 cm⁻¹).
Protocol 2: Assay and Purity Determination by HPLC-UV
-
Objective: To accurately quantify the amount of 2-Amino-3,5-dibromo-6-fluorobenzoic acid and determine its purity by area percent.
-
Methodology: Reversed-Phase High-Performance Liquid Chromatography with UV detection.
-
Equipment & Reagents:
-
HPLC system with UV/Vis or PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
-
Reference standard and test sample.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
-
Calculations & Acceptance Criteria:
Impurity Characterization Decision Pathway
According to ICH guidelines, impurities present above a certain threshold must be identified.[17] This decision process is critical for ensuring the safety of the API.
Caption: Decision tree for the characterization of impurities found during validation.
Conclusion
The validation of 2-Amino-3,5-dibromo-6-fluorobenzoic acid as a starting material for GMP synthesis is a multi-faceted process grounded in rigorous scientific principles and regulatory compliance. It demands a comprehensive analytical strategy that unequivocally confirms identity, quantifies purity, and characterizes the impurity profile. The choice of this specific dibromo-substituted acid over simpler alternatives must be justified by a thorough understanding of its synthesis, potential impurities, and the implementation of a robust control strategy. By following the structured workflows and validated protocols outlined in this guide, researchers and drug development professionals can ensure that this critical starting material is fit for purpose, thereby building quality into the final pharmaceutical product from the very first step of GMP-controlled synthesis.
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A Senior Application Scientist's Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Comparative Analysis of Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated building blocks, halogenated anthranilic acids represent a particularly versatile class of intermediates, serving as precursors to a wide range of heterocyclic systems of pharmaceutical relevance.[3][4]
This guide provides an in-depth comparative analysis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid , a polyhalogenated building block with significant potential for the synthesis of novel chemical entities. We will explore its synthesis, reactivity, and physicochemical properties in the context of other widely utilized fluorinated building blocks, offering field-proven insights and experimental data to inform your research and development endeavors.
The Strategic Advantage of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Multifunctional Scaffold
2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS 175135-10-1) is a highly functionalized aromatic compound, the structure of which is primed for diverse chemical transformations.[5] Its key attributes include:
-
Multiple Reactive Sites: The presence of an amino group, a carboxylic acid, a fluorine atom, and two bromine atoms provides a rich platform for a variety of chemical modifications. The bromine atoms, in particular, are amenable to a range of cross-coupling reactions, offering a gateway to complex molecular architectures.
-
Steric and Electronic Tuning: The dense halogenation pattern creates a unique steric and electronic environment. The electron-withdrawing nature of the halogens influences the acidity of the carboxylic acid and the basicity of the aniline nitrogen, which can be strategically exploited in synthesis.
-
Precursor to Privileged Scaffolds: As an anthranilic acid derivative, this building block is a direct precursor to a multitude of heterocyclic systems, including quinazolines, quinazolinones, and acridones, which are prevalent in many biologically active compounds.[3][6]
Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Plausible Synthetic Route
While a specific, detailed synthesis protocol for 2-Amino-3,5-dibromo-6-fluorobenzoic acid is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles. A likely precursor would be 2-amino-6-fluorobenzoic acid, which can be synthesized from commercially available starting materials. The subsequent bromination would likely proceed with high regioselectivity due to the directing effects of the amino and carboxyl groups.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Comparative Reactivity and Physicochemical Properties
To fully appreciate the utility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, it is essential to compare its properties and reactivity with other classes of fluorinated building blocks. For the purpose of this guide, we will focus on two widely employed categories: monofluoro-substituted anthranilic acids and trifluoromethyl- and difluoromethyl-containing building blocks .
| Property | 2-Amino-3,5-dibromo-6-fluorobenzoic Acid | 2-Amino-3-fluorobenzoic acid | 3-(Trifluoromethyl)aniline |
| CAS Number | 175135-10-1[5] | 434-29-7 | 98-16-8 |
| Molecular Weight | 312.93 g/mol [5] | 155.12 g/mol | 161.13 g/mol |
| Melting Point | 235-238 °C[5] | 174-178 °C | -5 °C |
| Predicted pKa | ~2.5-3.0 | ~3.5 | ~3.5 |
| Predicted logP | ~3.5 | ~1.5 | ~2.5 |
| Key Reactive Sites | Amino, Carboxylic Acid, 2 x Bromine, Fluorine | Amino, Carboxylic Acid, Fluorine | Amino, Trifluoromethyl |
Table 1: Comparative Physicochemical Properties of Selected Fluorinated Building Blocks. (Predicted values are estimations based on structural similarities and may vary).
Monofluoro-Substituted Anthranilic Acids: A Baseline for Comparison
Simpler analogs, such as 2-amino-3-fluorobenzoic acid , provide a valuable baseline for understanding the impact of polyhalogenation. While still offering the core reactivity of the anthranilic acid scaffold, their reduced steric bulk and altered electronic profile can lead to different outcomes in chemical transformations. For instance, the increased steric hindrance around the amino and carboxylic acid groups in 2-Amino-3,5-dibromo-6-fluorobenzoic acid may necessitate more forcing conditions or specialized reagents for reactions like amide bond formation.[7]
Trifluoromethyl- and Difluoromethyl-Containing Building Blocks: An Alternative Approach to Fluorination
Building blocks containing trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups, such as 3-(trifluoromethyl)aniline , are staples in medicinal chemistry for their ability to enhance metabolic stability and modulate lipophilicity.[8][9] In contrast to the single fluorine atom in our target molecule, the CF₃ group is a strong electron-withdrawing group with a larger steric profile. This can significantly impact the reactivity of the aniline nitrogen and the aromatic ring.
The choice between a polyhalogenated building block like 2-Amino-3,5-dibromo-6-fluorobenzoic acid and a trifluoromethylated analog often depends on the specific synthetic strategy and the desired properties of the final molecule. The former offers multiple points for diversification through cross-coupling reactions, while the latter provides a robust and metabolically stable fluorine-containing motif.
Experimental Protocols and Performance Data
To provide a practical context for the utility of these building blocks, this section details representative experimental protocols for two key transformations: Suzuki-Miyaura cross-coupling and amide bond formation .
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The presence of two bromine atoms on 2-Amino-3,5-dibromo-6-fluorobenzoic acid makes it an excellent substrate for sequential or double Suzuki-Miyaura cross-coupling reactions, allowing for the construction of complex biaryl or terphenyl structures. However, the steric hindrance and electronic deactivation of the ring can present challenges.[10]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of a Halogenated Anthranilic Acid Derivative
-
Reaction Setup: In a dry Schlenk flask, combine the halogenated anthranilic acid derivative (1.0 equiv.), the arylboronic acid (1.2-2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a suitable ligand if required (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Performance Data (Illustrative):
| Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3,5-dibromo-6-fluorobenzoic acid (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 |
| 2-Amino-3-fluorobenzoic acid | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 8 | >90 |
| 3-Bromo-5-(trifluoromethyl)aniline | Phenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 80 | 6 | >95 |
Table 2: Illustrative Performance Data for Suzuki-Miyaura Cross-Coupling Reactions. (Yields are estimates and will vary based on specific conditions and substrates).
Amide Bond Formation: A Gateway to Diverse Functionality
The carboxylic acid and amino moieties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid are gateways to a vast chemical space through amide bond formation. However, the steric hindrance and reduced nucleophilicity of the aniline can make these couplings challenging with standard reagents.[11]
Reaction Mechanism for Amide Bond Formation (Carbodiimide Method):
Caption: Simplified mechanism of amide bond formation using a coupling agent.
Protocol: Amide Bond Formation with a Sterically Hindered Anthranilic Acid
-
Acid Activation: To a solution of 2-Amino-3,5-dibromo-6-fluorobenzoic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Comparative Performance Data (Illustrative):
| Acid | Amine | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3,5-dibromo-6-fluorobenzoic acid (Predicted) | Benzylamine | HATU | DIPEA | DMF | 50 | 24 | 60-75 |
| 2-Amino-3-fluorobenzoic acid | Benzylamine | EDC/HOBt | NMM | DCM | RT | 12 | >90 |
| 3-(Trifluoromethyl)aniline (as amine) | Benzoic Acid | T3P | Pyridine | Acetonitrile | 80 | 18 | >85 |
Table 3: Illustrative Performance Data for Amide Bond Formation Reactions. (Yields are estimates and will vary based on specific conditions and substrates).
Conclusion: A Versatile Tool for the Medicinal Chemist
2-Amino-3,5-dibromo-6-fluorobenzoic acid emerges as a highly versatile and strategically valuable building block for drug discovery and development. Its polyfunctional nature, offering multiple, distinct points for chemical modification, sets it apart from simpler fluorinated analogs and those bearing trifluoromethyl groups. While its increased steric bulk and modulated electronic properties may require careful optimization of reaction conditions, the potential to rapidly build molecular complexity through sequential cross-coupling reactions and subsequent heterocycle formation is a significant advantage.
This guide has provided a framework for understanding the synthesis, reactivity, and comparative utility of this promising building block. By leveraging the provided protocols and considering the comparative data, researchers can confidently incorporate 2-Amino-3,5-dibromo-6-fluorobenzoic acid into their synthetic strategies to access novel and diverse chemical matter with high potential for biological activity.
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid Derivatives
Introduction: The Criticality of Purity in Drug Discovery
In the realm of pharmaceutical research and drug development, the integrity of a synthesized molecule is paramount. 2-Amino-3,5-dibromo-6-fluorobenzoic acid and its derivatives are valuable building blocks, often serving as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even minute impurities—such as starting materials, by-products, or residual solvents—can drastically alter the compound's biological activity, toxicity profile, and physical properties, leading to misleading experimental results and potential safety concerns. Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a quality control step; it is a fundamental requirement for the validity and reproducibility of scientific research.[1][2]
This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of these synthesized derivatives. We will delve into the causality behind experimental choices, present objective data, and offer field-proven insights to construct a self-validating system for purity determination.
Comparing the Pillars of Purity Analysis
The choice of an analytical method is dictated by the information it provides. For a comprehensive purity assessment, no single technique is sufficient. Instead, a combination of orthogonal methods—techniques that measure different properties of the molecule—is essential for a trustworthy evaluation.[3] The four pillars of purity determination for small organic molecules are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Principle | Differential partitioning of components between a stationary and a mobile phase.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3] | Separation of ions based on their mass-to-charge (m/z) ratio.[4] | Combustion of the compound and quantification of resulting gases to determine elemental composition.[1] |
| Primary Information | Quantifies the main compound and detects organic impurities. Purity is often expressed as % peak area. | Confirms chemical structure, identifies the compound, and can quantify purity against an internal standard (qNMR). | Confirms molecular weight and elemental formula (with High Resolution MS).[5] | Determines the mass percentages of C, H, N, and other elements.[6] |
| Key Advantages | High sensitivity for detecting minor impurities; excellent for quantitative analysis. | Provides definitive structural information; qNMR offers absolute quantification without a specific analyte reference standard.[3] | Extremely high sensitivity and accuracy for molecular formula confirmation.[5] | Provides a fundamental measure of elemental composition, independent of molecular structure. |
| Limitations | Requires a chromophore for UV detection; non-chromophoric impurities may be missed; relative quantification can be inaccurate without response factor correction. | Lower sensitivity compared to HPLC for detecting trace impurities; complex spectra can be difficult to interpret. | Can be less effective for quantifying impurities unless coupled with a chromatographic technique (e.g., LC-MS). | Does not provide information on the nature of impurities; accuracy can be affected by residual solvents or inorganic salts.[7] |
| Typical Use Case | Primary method for determining the percentage purity and profiling related substance impurities. | Verifying the identity and structural integrity of the main component; qNMR for assigning potency to reference standards. | Confirming the molecular weight of the synthesized target molecule. | A final, confirmatory check that the empirical formula matches the theoretical composition.[8] |
Integrated Workflow for Comprehensive Purity Verification
A logical, multi-step workflow ensures that all aspects of the compound's identity and purity are scrutinized. This approach builds confidence at each stage, culminating in a comprehensive purity profile.
Caption: Integrated workflow for purity assessment of synthesized compounds.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the analysis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid derivatives. Method validation is crucial to ensure the procedure is suitable for its intended purpose.[9][10]
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the main compound from potential impurities. The use of a C18 column is standard for moderately polar aromatic compounds, providing good retention and resolution.[11]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 275 nm, selected based on the UV absorbance maxima of the compound.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.[13]
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural confirmation. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d6) is often used for benzoic acid derivatives due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (like -COOH and -NH2).
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).[14]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Interpretation: Verify that the chemical shifts, splitting patterns (multiplicities), and integration values of the aromatic and amine protons match the expected structure of the 2-Amino-3,5-dibromo-6-fluorobenzoic acid derivative. Unexplained peaks indicate impurities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Interpretation: Confirm that the number of distinct carbon signals matches the number of unique carbon atoms in the proposed structure. The chemical shifts should be consistent with an aromatic carboxylic acid structure.[14]
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for this class of molecules.
-
Instrumentation: ESI Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.
-
Acquisition Mode: Acquire in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred, while the amino group can be protonated in positive ion mode ([M+H]⁺).
-
Analysis: Compare the measured accurate mass to the theoretical mass calculated for the proposed molecular formula. The mass difference should typically be less than 5 ppm to confidently confirm the elemental composition.[5]
Conclusion: An Evidenced-Based Approach to Purity
Assessing the purity of synthesized 2-Amino-3,5-dibromo-6-fluorobenzoic acid derivatives requires a synergistic combination of analytical techniques. HPLC provides the primary quantitative measure of purity with respect to organic impurities, while NMR serves as the definitive tool for structural confirmation. HRMS validates the elemental composition with high accuracy, and Elemental Analysis offers a final, fundamental check. By integrating these orthogonal methods into a logical workflow, researchers can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their materials for downstream applications in drug discovery and development.
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A Comparative Guide to Alternatives for 2-Amino-3,5-dibromo-6-fluorobenzoic Acid in Heterocyclic Synthesis
Introduction: The Strategic Role of Substituted Anthranilic Acids in Drug Discovery
In the landscape of medicinal chemistry and heterocyclic synthesis, substituted anthranilic acids are indispensable building blocks. Their inherent bifunctionality—an amino group and a carboxylic acid ortho to each other—provides a versatile platform for constructing a multitude of fused heterocyclic systems. Among these, 2-Amino-3,5-dibromo-6-fluorobenzoic acid stands out as a highly functionalized starting material, prized for its potential to yield heterocycles with unique physicochemical and pharmacological properties. The heavy halogen atoms (bromine) and the potent electron-withdrawing fluorine atom can significantly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide provides a comprehensive comparison of 2-Amino-3,5-dibromo-6-fluorobenzoic acid with several key alternative reagents for the synthesis of bioactive heterocycles, with a primary focus on the widely important quinazolinone scaffold. We will delve into the practical aspects of their application, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear, data-driven rationale for reagent selection.
The Benchmark Reagent: 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a synthetic building block that offers a unique combination of substituents. The two bromine atoms provide sites for further functionalization through cross-coupling reactions and can enhance binding affinity through halogen bonding. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of the neighboring amino group, influence reaction regioselectivity, and improve metabolic stability in the resulting drug candidates.
Key Attributes:
-
Molecular Formula: C₇H₄Br₂FNO₂
-
Molecular Weight: 312.93 g/mol
-
Typical Applications: Synthesis of highly substituted quinazolinones, benzodiazepines, and other fused heterocyclic systems for pharmaceutical research.
Representative Experimental Protocol: Synthesis of 6,8-Dibromo-5-fluoro-4(3H)-quinazolinone
Reaction Scheme:
A representative reaction for quinazolinone synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask, a mixture of 2-Amino-3,5-dibromo-6-fluorobenzoic acid (1.0 mmol) and formamide (5.0 mmol) is prepared.
-
The mixture is heated to 130-150°C with stirring for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (20 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Key Alternative Reagents: A Comparative Overview
The choice of an alternative reagent is often dictated by the desired substitution pattern on the final heterocyclic product, cost, availability, and the specific reactivity required for the synthesis.
Alternative 1: 2-Amino-3,5-dibromobenzoic Acid
This is the direct non-fluorinated analog of the benchmark reagent. Comparing its performance provides insight into the electronic effects of the fluorine atom.
-
Key Attributes: A common starting material for the synthesis of 6,8-dibromo-substituted quinazolinones, which are precursors to various bioactive compounds.[3][4]
-
Synthesis: Typically prepared by the bromination of 2-aminobenzoic acid.
Experimental Protocol: One-Pot Synthesis of 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones [5]
-
Methyl 3,5-dibromoanthranilate (0.01 mol) and acetic anhydride (0.01 mol, 10 mL) are refluxed in ethanol (30 mL) for 2 hours, monitored by TLC.
-
After completion, ethanol is removed in vacuo, and the residue is poured into ice water (50 mL).
-
The intermediate, 2-methyl-6,8-dibromo-4H-benzo[d][1][6]-oxazin-4-one, is formed.
-
The intermediate (0.005 mol) and hydrazine hydrate (0.01 mol) are heated under reflux in ethanol (30 mL) for 3 hours.
-
The reaction mixture is concentrated under reduced pressure, and the resulting white precipitate is filtered and washed with distilled water.
-
The pure 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is obtained after recrystallization from dimethylformamide (DMF).
Alternative 2: 2-Amino-5-bromobenzoic Acid
This alternative allows for the synthesis of 6-bromo-substituted quinazolinones. It is a less halogenated and often more readily available starting material.
-
Key Attributes: Widely used in the synthesis of various biologically active quinazolines and quinazolinones.[7][8][9]
-
Synthesis: Prepared by the bromination of anthranilic acid.
Experimental Protocol: Synthesis of 6-bromoquinazolin-4(3H)-one [7]
-
A mixture of 2-amino-5-bromobenzoic acid (10 mmol, 2.16 g) and formamide (40 mmol, 1.80 g) is stirred at 130°C for 4 hours.
-
Water (30 mL) is added, and the mixture is cooled to 60°C.
-
An additional 20 mL of water is added, and the mixture is stirred for another 30 minutes.
-
The precipitated product is isolated by vacuum filtration.
-
The crude product is washed with anhydrous ethanol to afford 6-bromoquinazolin-4(3H)-one.
Alternative 3: Anthranilic Acid (Unsubstituted)
The parent compound of this class, anthranilic acid, serves as a baseline for understanding the impact of any substitution on the synthesis of the quinazolinone core.
-
Key Attributes: Readily available and cost-effective starting material for the synthesis of the parent 4(3H)-quinazolinone and its derivatives.[1][2]
-
Synthesis: Produced industrially from phthalic anhydride.
Experimental Protocol: Synthesis of 4(3H)-quinazolinone (Conventional and Microwave-Assisted) [2]
-
Conventional Method:
-
A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is heated on a sand bath at 150-160°C for 8 hours.
-
After cooling, the precipitate is filtered, washed with water, dried, and recrystallized from methanol.
-
-
Microwave-Assisted Method:
-
Anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) are mixed in a microwave-safe beaker.
-
The beaker is covered with a funnel and irradiated in a microwave oven at 30% power (e.g., 270 W) for 5 minutes.
-
The mixture is allowed to cool for 15 minutes.
-
A second irradiation at 50% power (e.g., 450 W) is performed for 5 minutes.
-
After cooling, the residue is washed with water, dried, and recrystallized from methanol.
-
Comparative Performance Analysis
The choice of starting material significantly impacts reaction conditions and outcomes. The following table summarizes a comparison based on published protocols. It is important to note that direct, side-by-side comparisons under identical conditions are rare in the literature; thus, this table represents a consolidation of data from different sources.
| Starting Material | Reaction Type | Reagents | Conditions | Time | Yield | Reference |
| 2-Amino-3,5-dibromo-6-fluorobenzoic acid | Niementowski (Adapted) | Formamide | 130-150°C | 4-6 h | N/A (Predicted High) | [1][2] |
| 2-Amino-3,5-dibromobenzoic acid derivative | Two-step | Acetic anhydride, Hydrazine hydrate | Reflux | 2 h then 3 h | 93% | [10] |
| 2-Amino-5-bromobenzoic acid | Niementowski | Formamide | 130°C | 4 h | 91% | [7] |
| Anthranilic Acid | Niementowski (Conventional) | Formamide | 150-160°C | 8 h | 61% | [2] |
| Anthranilic Acid | Niementowski (Microwave) | Formamide | Microwave (270W then 450W) | ~10 min | 87% | [2] |
Key Observations:
-
Reaction Times: Microwave-assisted synthesis offers a dramatic reduction in reaction time compared to conventional heating.[2][6]
-
Yields: Halogenated anthranilic acids generally provide high yields of the corresponding quinazolinones. The presence of electron-withdrawing groups can activate the aromatic ring towards cyclization.
-
Versatility: The two-step method starting from the methyl ester of 2-amino-3,5-dibromobenzoic acid allows for the introduction of a wider variety of substituents at the 3-position of the quinazolinone ring by using different primary amines in the second step.[5]
Mechanistic Insights and Rationale for Reagent Selection
The most common method for synthesizing 4(3H)-quinazolinones from anthranilic acids is the Niementowski reaction.[1] The mechanism involves the initial formation of an N-formylanthranilic acid intermediate, which then cyclizes with the elimination of water.
Workflow for selecting the appropriate anthranilic acid derivative.
Conclusion and Future Outlook
2-Amino-3,5-dibromo-6-fluorobenzoic acid is a valuable, albeit specialized, reagent for constructing complex, halogenated heterocycles. Its utility lies in the unique combination of substituents that can impart desirable properties to the final products. However, for many applications, alternative substituted anthranilic acids offer a more straightforward and cost-effective route to the desired heterocyclic core.
The choice of reagent should be a strategic one, guided by the specific goals of the research program. For exploratory studies, readily available and less substituted anthranilic acids may be more practical. For lead optimization in drug discovery, where the fine-tuning of physicochemical properties is paramount, highly functionalized reagents like 2-Amino-3,5-dibromo-6-fluorobenzoic acid become indispensable. The continued development of efficient synthetic methodologies, particularly microwave-assisted reactions, will further enhance the accessibility and utility of this important class of building blocks.
References
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])
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Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (URL: [Link])
-
Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet. (URL: [Link])
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (URL: [Link])
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The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis. (URL: [Link])
-
Synthesis of Trifunctional Thiazole-Fused Anthranilonitrile and Anthranilic Acid Derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds - DergiPark. (URL: [Link])
-
Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and - Semantic Scholar. (URL: [Link])
-
Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (URL: [Link])
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH. (URL: [Link])
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL: [Link])
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Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties - PubMed. (URL: [Link])
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Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects - PMC - NIH. (URL: [Link])
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Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties - ResearchGate. (URL: [Link])
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (URL: [Link])
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (URL: [Link])
-
Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - ijstr. (URL: [Link])
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Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity - PubMed. (URL: [Link])
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (URL: [Link])
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Safety Operating Guide
Navigating the Disposal of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Intrinsic Risks
The molecular structure of 2-Amino-3,5-dibromo-6-fluorobenzoic acid—featuring an aminobenzoic acid core with bromine and fluorine substituents—dictates its chemical reactivity and toxicological profile. Based on data from analogous compounds such as 2-Amino-3-fluorobenzoic acid and 2-Amino-3-bromo-5-fluorobenzoic acid, we can infer the following primary hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Furthermore, as a halogenated aromatic compound, it falls into a category of substances known for their environmental persistence and potential to form hazardous byproducts upon incomplete combustion.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 2-Amino-3,5-dibromo-6-fluorobenzoic acid in any capacity, including for disposal, the appropriate PPE must be donned. This is not merely a procedural formality but a critical measure to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes and airborne particles of the solid compound. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation. Always inspect gloves for integrity before use. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of airborne particles, which can cause respiratory irritation. |
Waste Segregation and Collection: A Critical Step for Compliance and Safety
Proper segregation of chemical waste is paramount to ensure safe handling and disposal, and to prevent unintended chemical reactions. Halogenated organic compounds require a dedicated waste stream.
Step-by-Step Waste Collection Protocol:
-
Select a Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The label must include:
-
The full chemical name: "2-Amino-3,5-dibromo-6-fluorobenzoic acid"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation
-
-
Collection:
-
For solid waste, carefully transfer the material into the designated container using a chemically resistant scoop or spatula. Minimize dust generation.
-
For solutions containing the compound, pour the liquid waste carefully into the designated container, avoiding splashes.
-
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area that is away from incompatible materials, particularly strong oxidizing agents.[1]
Caption: Waste segregation workflow for 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
Disposal Methodology: Incineration as the Preferred Route
Given its chemical structure, high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber is the recommended disposal method for 2-Amino-3,5-dibromo-6-fluorobenzoic acid.[1]
Why Incineration?
-
Complete Destruction: High temperatures can break down the stable aromatic ring and the carbon-halogen bonds.
-
Hazard Mitigation: The afterburner ensures the complete combustion of any potentially hazardous organic byproducts.
-
Scrubbing of Acidic Gases: The presence of bromine and fluorine will lead to the formation of hydrogen bromide (HBr) and hydrogen fluoride (HF) upon combustion. A flue gas scrubber is essential to neutralize these corrosive and toxic acidic gases before they are released into the atmosphere. Incomplete combustion of brominated compounds can also lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and brominated phenols.[2][3]
Regulatory Considerations:
While 2-Amino-3,5-dibromo-6-fluorobenzoic acid is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it would likely be classified as such based on its characteristics and the process from which it was generated. Waste generators are legally responsible for making a hazardous waste determination.
Decontamination and Spill Management: Ensuring a Safe Laboratory Environment
Decontamination of Laboratory Equipment:
Any equipment that has come into contact with 2-Amino-3,5-dibromo-6-fluorobenzoic acid must be thoroughly decontaminated.
-
Gross Decontamination: Carefully remove any visible solid residue.
-
Washing: Wash the equipment with a suitable laboratory detergent and water.
-
Solvent Rinse: Rinse with an appropriate organic solvent (e.g., ethanol or acetone) to remove any remaining organic residues. Collect all rinsate as halogenated organic waste.
-
Final Rinse and Drying: Perform a final rinse with deionized water and allow the equipment to dry completely.
Emergency Spill Procedures:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the facility's safety officer.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For solid spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container.
-
For spills of solutions containing the compound, use an inert absorbent material to soak up the liquid.
-
-
Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the affected area following the equipment decontamination procedure.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be disposed of as halogenated organic waste.
Caption: Emergency spill response workflow.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By understanding the inherent hazards, utilizing appropriate personal protective equipment, meticulously segregating waste, and selecting the correct disposal pathway, researchers can ensure the safety of themselves and their colleagues while minimizing their environmental impact. Always consult your institution's environmental health and safety (EHS) department for specific guidance and to arrange for the pickup and disposal of chemical waste.
References
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Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]
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Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]
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MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
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Alpha Resources. (2021, February 19). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
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ResearchGate. (2025, August 10). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]
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PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]
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ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
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AIDIC. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
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OSTI.gov. (1999, July 1). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from [Link]
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Environmental Health and Safety - University of Colorado Boulder. (2018, December). Hazardous Waste Reduction. Retrieved from [Link]
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PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Personal protective equipment for handling 2-Amino-3,5-dibromo-6-fluorobenzoic acid
A Researcher's Guide to Safely Handling 2-Amino-3,5-dibromo-6-fluorobenzoic Acid
Authoritative Guidance for Drug Development Professionals on Ensuring Laboratory Safety and Proper Disposal
As a senior application scientist, it is imperative to approach new chemical entities with a comprehensive understanding of their potential hazards and the necessary precautions for safe handling. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dibromo-6-fluorobenzoic acid. By synthesizing technical data from analogous compounds, this document outlines a robust framework for personal protective equipment (PPE), operational procedures, and disposal plans, ensuring the well-being of laboratory personnel and environmental stewardship.
Understanding the Hazard Profile
Given these anticipated hazards, a stringent adherence to safety protocols is paramount. The following sections detail the necessary personal protective equipment, operational guidelines for handling, and compliant disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure when handling 2-Amino-3,5-dibromo-6-fluorobenzoic acid. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the correct sequence for donning and doffing this equipment.
| Body Part | Recommended Protection | Rationale |
| Eyes and Face | Chemical safety goggles and a face shield.[1] | Provides comprehensive protection against splashes and airborne particles. A face shield should be used in conjunction with goggles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Protects against direct skin contact and potential irritation[2]. It is advisable to inspect gloves for any signs of degradation before use. |
| Body | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[5] A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.[6][7] | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation[2][4]. |
| Feet | Closed-toe shoes. | Protects feet from potential spills. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Workflow for the proper disposal of waste containing 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle 2-Amino-3,5-dibromo-6-fluorobenzoic acid, fostering a secure and productive research environment.
References
- Synquest Labs.
- Thermo Fisher Scientific.
- Combi-Blocks, Inc.
- Thermo Fisher Scientific.
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- Ammonia Safety Training. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09).
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- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19).
- PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
- Carl ROTH.
- CHEMM. Personal Protective Equipment (PPE).
- Braun Research Group, Northwestern University.
- University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
